Product packaging for Rociverine(Cat. No.:CAS No. 53716-44-2)

Rociverine

Número de catálogo: B1679502
Número CAS: 53716-44-2
Peso molecular: 339.5 g/mol
Clave InChI: XPYLKZZOBVLVHB-QDKIRNHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rociverine is a member of cyclohexanols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37NO3 B1679502 Rociverine CAS No. 53716-44-2

Propiedades

Número CAS

53716-44-2

Fórmula molecular

C20H37NO3

Peso molecular

339.5 g/mol

Nombre IUPAC

trans-1-(diethylamino)propan-2-yl (1S,2S)-2-cyclohexyl-2-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C20H37NO3/c1-4-21(5-2)15-16(3)24-19(22)18-13-9-10-14-20(18,23)17-11-7-6-8-12-17/h16-18,23H,4-15H2,1-3H3/t16?,18-,20+/m1/s1

Clave InChI

XPYLKZZOBVLVHB-QDKIRNHSSA-N

SMILES isomérico

CCN(CC)CC(C)OC(=O)[C@@H]1CCCC[C@]1(C2CCCCC2)O

SMILES canónico

CCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O

Apariencia

Solid powder

Otros números CAS

53716-44-2

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-(diethylamino)-1-methylethyl cis-1- hydroxy(bicyclohexyl)-2-carboxylate
Rilaten
rociverine

Origen del producto

United States

Foundational & Exploratory

Rociverine's Mechanism of Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rociverine is an antispasmodic agent that induces smooth muscle relaxation through a dual mechanism of action. It exhibits both a modest, competitive antagonism of muscarinic acetylcholine (B1216132) receptors (neurotropic effect) and a more pronounced direct myolytic (musculotropic) effect. The latter is primarily achieved through the inhibition of transmembrane calcium influx, classifying this compound as a calcium channel blocker. This balanced activity profile allows for effective spasmolysis with a potentially reduced incidence of the systemic side effects associated with potent anticholinergic agents. This guide provides an in-depth review of the molecular mechanisms, quantitative pharmacological data, and experimental methodologies used to characterize the smooth muscle relaxant properties of this compound.

Core Mechanism of Action: A Dual Approach

This compound's efficacy in relaxing smooth muscle stems from two distinct, yet complementary, pharmacological actions:

  • Anticholinergic (Neurotropic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. By blocking the binding of acetylcholine, a key neurotransmitter that mediates smooth muscle contraction, this compound inhibits parasympathetic nerve-stimulated contractions. However, its antimuscarinic activity is considerably weaker than that of atropine[1][2].

  • Direct Myolytic (Musculotropic) Activity: this compound also exerts a direct relaxant effect on the smooth muscle itself, independent of nerve stimulation. This action is attributed to its ability to block the influx of extracellular calcium (Ca2+) ions through voltage-gated calcium channels[1][2]. The influx of Ca2+ is a critical step in the initiation and maintenance of smooth muscle contraction. By inhibiting this influx, this compound effectively uncouples membrane depolarization from the contractile machinery. This direct myolytic action is comparable in potency to that of papaverine[2].

It is noteworthy that this compound's muscle-relaxant activity is not mediated by the inhibition of phosphodiesterase (PDE) enzymes[2].

Signaling Pathways

The smooth muscle relaxant effects of this compound can be visualized through two primary signaling pathways:

  • Inhibition of the Muscarinic Receptor Pathway: Acetylcholine released from parasympathetic nerve terminals binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular Ca2+. This compound competitively antagonizes the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade.

cluster_0 Muscarinic Receptor Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds This compound This compound This compound->M3_Receptor Competitively Antagonizes Gq_11 Gq/11 M3_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds Ca_release Ca2+ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Figure 1: this compound's Antagonism of the Muscarinic Pathway.
  • Blockade of L-type Calcium Channels: Depolarization of the smooth muscle cell membrane opens voltage-gated L-type calcium channels, leading to an influx of extracellular Ca2+. This increase in intracellular Ca2+ concentration ([Ca2+]i) is a primary trigger for contraction. This compound directly blocks these channels, preventing Ca2+ entry and thereby promoting relaxation.

cluster_1 Direct Myolytic Pathway Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel Opens Rociverine_Ca This compound Rociverine_Ca->L_type_Ca_Channel Blocks Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Contraction_Ca Smooth Muscle Contraction Ca_influx->Contraction_Ca Initiates

Figure 2: this compound's Blockade of L-type Calcium Channels.

Quantitative Pharmacological Data

The dual actions of this compound have been quantified in various in vitro preparations. The following tables summarize the key findings.

Table 1: Anticholinergic and Myolytic Potency of this compound in Rat Jejunum

ParameterAgonistPreparationThis compound PotencyReference
Competitive AntagonismFurtrethoniumRat Jejunum~3000 times less potent than atropine[1]
Noncompetitive AntagonismFurtrethoniumRat JejunumEqual to papaverine[1]

Table 2: Calcium Antagonist Activity of this compound

ParameterPreparationThis compound Potency/ValueComparisonReference
Competitive Antagonism of Ca2+Rat Vas Deferens10 times less potent than verapamil-[1]
Competitive Antagonism of Ca2+Rabbit Aorta300 times less potent than verapamil-[1]
Noncompetitive Antagonism of Ca2+-induced contractionRabbit Detrusor MusclepD2' = 4.61-[3]

pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Table 3: Stereoselectivity of this compound Isomers for Muscarinic Receptors

Isomer ConfigurationReceptor AffinityNoteReference
(1R,2R) cis-isomerUp to 240-fold higher affinityCompared to the (1S,2S) configuration[4]
(1S,2S) cis-isomerImportant for binding selectivity-[4]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological techniques. Below are detailed methodologies for key experiments.

In Vitro Organ Bath Studies for Smooth Muscle Contractility

This protocol is designed to assess the effects of this compound on agonist-induced contractions of isolated smooth muscle strips.

Experimental Workflow:

cluster_workflow Organ Bath Experimental Workflow start Start tissue_prep Tissue Preparation (e.g., Rat Jejunum Strip) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration Period (e.g., 60 min under tension) mounting->equilibration viability_test Viability Test (e.g., KCl depolarization) equilibration->viability_test washout1 Washout viability_test->washout1 rociverine_add Add this compound (Incubate for set time) washout1->rociverine_add agonist_crc Cumulative Concentration- Response Curve to Agonist (e.g., Acetylcholine) rociverine_add->agonist_crc data_analysis Data Analysis (e.g., Schild Plot, pA2/pD2' calculation) agonist_crc->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vitro Organ Bath Experiments.

Methodology:

  • Tissue Preparation:

    • A segment of smooth muscle tissue (e.g., rat jejunum, rabbit detrusor) is isolated from a euthanized animal and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The tissue is cleaned of adherent connective tissue and cut into strips of appropriate dimensions (e.g., 2 cm long, 2-3 mm wide).

  • Mounting:

    • One end of the tissue strip is tied with silk thread to a fixed support in an organ bath chamber (typically 10-20 mL volume).

    • The other end is connected to an isometric force transducer to record changes in muscle tension.

    • The organ bath is filled with the physiological salt solution, maintained at 37°C and continuously aerated.

  • Equilibration:

    • The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram).

    • During this time, the bathing solution is replaced every 15-20 minutes.

  • Viability and Standardization:

    • The viability of the tissue is assessed by inducing a contraction with a standard depolarizing agent, such as potassium chloride (KCl, e.g., 80 mM).

    • After the contraction reaches a plateau, the tissue is washed repeatedly with fresh physiological salt solution until the tension returns to baseline. This step also serves to standardize the response.

  • Drug Application:

    • To assess the anticholinergic effect, a cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is first established.

    • The tissue is then washed, and this compound is added to the organ bath at a specific concentration and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

    • A second cumulative concentration-response curve to the same agonist is then generated in the presence of this compound.

    • This procedure is repeated with increasing concentrations of this compound.

  • Data Analysis:

    • The magnitude of the rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value (for competitive antagonism) using a Schild plot.

    • For non-competitive antagonism, the reduction in the maximal response to the agonist is quantified.

Calcium Antagonism in K+-Depolarized Smooth Muscle

This protocol is designed to specifically investigate the direct myolytic, calcium channel blocking activity of this compound.

Methodology:

  • Tissue Preparation and Mounting:

    • As described in section 4.1. Rabbit detrusor muscle is a suitable preparation[3].

  • Calcium Depletion:

    • The tissue is incubated in a Ca2+-free physiological salt solution containing a chelating agent like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) to deplete intracellular and extracellular calcium.

  • Depolarization:

    • The tissue is then bathed in a high-potassium, Ca2+-free solution (e.g., containing 80 mM KCl) to induce membrane depolarization and open voltage-gated calcium channels.

  • Calcium-Induced Contraction:

    • Calcium is added cumulatively to the organ bath, and the resulting contractions are recorded. This establishes a concentration-response curve for calcium.

  • Assessment of this compound's Effect:

    • The tissue is washed with Ca2+-free, high K+ solution.

    • This compound is added at a specific concentration and allowed to incubate.

    • A second cumulative concentration-response curve to calcium is then generated in the presence of this compound.

  • Data Analysis:

    • The antagonistic effect of this compound on calcium-induced contractions is quantified. For non-competitive antagonism, the pD2' value is calculated, which represents the negative logarithm of the antagonist concentration that reduces the maximal response by 50%[3].

Conclusion

This compound's mechanism of smooth muscle relaxation is a well-documented dual action involving both neurotropic (antimuscarinic) and musculotropic (calcium channel blockade) effects. The balanced nature of these two components provides a broad-spectrum antispasmodic activity. The quantitative data indicate that while its anticholinergic effects are modest, its direct myolytic actions are significant and are the primary contributor to its overall efficacy. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel antispasmodic agents. This comprehensive understanding of its mechanism of action is essential for its rational therapeutic use and for the development of future smooth muscle relaxants with improved efficacy and safety profiles.

References

Rociverine: A Technical Guide to its Spasmolytic and Antimuscarinic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociverine is a spasmolytic agent characterized by a dual mechanism of action, exhibiting both antimuscarinic and direct myotropic properties.[1][2][3] This balanced activity profile allows for effective smooth muscle relaxation with a potentially reduced incidence of the typical side effects associated with purely anticholinergic drugs.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Introduction

This compound, chemically known as 2-(diethylamino)-1-methylethyl cis-1-hydroxy[bicyclohexyl]-2-carboxylate, is an antispasmodic drug used in the management of spasms in the gastrointestinal, urinary, and biliary tracts.[4][5] Its therapeutic effect is derived from a combination of neurotropic (antimuscarinic) and myotropic (direct muscle relaxant) actions.[2][3] The antimuscarinic activity is weaker than that of atropine, while its direct muscle-relaxant effect is comparable to or greater than that of papaverine.[2][3] This dual action makes this compound a subject of interest for conditions involving smooth muscle hypermotility.

Mechanism of Action

This compound's spasmolytic effect is achieved through two primary pathways:

  • Antimuscarinic Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][6] By blocking the binding of acetylcholine, it inhibits the downstream signaling cascade that leads to smooth muscle contraction. While it interacts with all five muscarinic receptor subtypes (M1-M5), its affinity varies among its stereoisomers.[2][5]

  • Direct Myotropic Action (Calcium Channel Blockade): this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium ions (Ca2+) through voltage-dependent calcium channels.[1][6][7] This reduction in intracellular calcium availability directly interferes with the contractile machinery of the muscle cell. This direct myolytic action is independent of its antimuscarinic effects.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound and its stereoisomers.

Table 1: Comparative Antimuscarinic and Myotropic Potency of this compound

Comparison AgentTissue/PreparationPotency Ratio (Relative to this compound)Reference
AtropineRat Jejunum (Furtrethonium-induced contractions)Atropine is ~3000x more potent[7]
PapaverineRat Jejunum (Furtrethonium-induced contractions)Equal non-competitive antagonism[7]
VerapamilRat Vas Deferens (Calcium-induced contractions)Verapamil is 10x more potent[7]
VerapamilRabbit Aorta (Calcium-induced contractions)Verapamil is 300x more potent[7]
VerapamilGuinea-pig Atria (Negative inotropic action)Verapamil is 300x more potent[7]
VerapamilGuinea-pig Atria (Negative chronotropic action)Verapamil is 100x more potent[7]
VerapamilKCl-depolarized Guinea-pig Ventricular StripsVerapamil is 70x more potent[7]

Table 2: Stereoselectivity of this compound Isomers for Muscarinic Receptors

Stereoisomer ConfigurationKey FindingReference
cis-(1R,2R)Exhibits significantly higher affinity (up to 240-fold) for muscarinic receptors compared to the (1S,2S) configuration.[2]
cis-(1S,2S)Important for binding selectivity among muscarinic receptor subtypes.[2]

Signaling Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 muscarinic receptor, which is a key target for this compound's antimuscarinic action in smooth muscle. This compound acts as a competitive antagonist, blocking acetylcholine from binding to the M3 receptor.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_ER Ca²⁺ ER->Ca_ER Releases Ca_cyto Increased Cytosolic Ca²⁺ Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction

Figure 1: M3 Muscarinic Receptor Signaling Pathway
Experimental Workflow for In Vitro Spasmolytic Activity Assessment

The diagram below outlines a typical experimental workflow for evaluating the spasmolytic activity of a test compound like this compound using an isolated organ bath preparation.

Spasmolytic_Assay_Workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration & Baseline cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Sacrifice Euthanize Animal (e.g., Guinea Pig) Tissue_Dissection Isolate Smooth Muscle (e.g., Ileum) Animal_Sacrifice->Tissue_Dissection Tissue_Mounting Mount Tissue in Organ Bath Tissue_Dissection->Tissue_Mounting Equilibration Equilibrate in Physiological Salt Solution (e.g., Tyrode's) at 37°C Tissue_Mounting->Equilibration Baseline_Recording Record Baseline Contractile Activity Equilibration->Baseline_Recording Agonist_Addition Induce Contraction (e.g., Acetylcholine, Histamine, KCl) Baseline_Recording->Agonist_Addition Response_Recording_1 Record Contractile Response Agonist_Addition->Response_Recording_1 Washout Wash Tissue Response_Recording_1->Washout Data_Comparison Compare Contractile Responses (± this compound) Response_Recording_1->Data_Comparison Antagonist_Incubation Incubate with This compound (Test Compound) Washout->Antagonist_Incubation Agonist_Challenge Re-challenge with Agonist Antagonist_Incubation->Agonist_Challenge Response_Recording_2 Record Contractile Response in Presence of this compound Agonist_Challenge->Response_Recording_2 Response_Recording_2->Data_Comparison CR_Curve Construct Concentration- Response Curves Data_Comparison->CR_Curve Potency_Calculation Calculate IC₅₀ / pA₂ CR_Curve->Potency_Calculation

Figure 2: In Vitro Spasmolytic Assay Workflow

Experimental Protocols

Protocol for In Vitro Assessment of Spasmolytic Activity (Isolated Guinea Pig Ileum)

This protocol describes the evaluation of this compound's ability to inhibit smooth muscle contractions induced by an agonist in an isolated tissue preparation.

5.1.1. Materials and Reagents

  • Guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

  • Agonist (e.g., Acetylcholine, Histamine, or KCl) stock solution

  • This compound stock solution

  • Isolated organ bath system with transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

5.1.2. Procedure

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved animal care and use committee protocols.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing aerated, room temperature Tyrode's solution.

    • Gently remove the intestinal contents by flushing with Tyrode's solution.

    • Cut segments of approximately 1.5-2 cm in length.

  • Mounting and Equilibration:

    • Mount the ileum segment in a 15-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

  • Induction of Contraction:

    • Obtain a control contractile response by adding a submaximal concentration of the agonist (e.g., Acetylcholine 1 µM, Histamine 1 µM, or KCl 60 mM) to the organ bath.

    • Once the contraction reaches a stable plateau, wash the tissue with fresh Tyrode's solution until it returns to the baseline resting tension. Repeat this step to ensure reproducible responses.

  • Evaluation of this compound:

    • After obtaining a stable baseline, add a specific concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

    • In the continued presence of this compound, add the same submaximal concentration of the agonist used previously.

    • Record the resulting contractile response.

  • Data Analysis:

    • Measure the amplitude of the contraction in the presence and absence of this compound.

    • Express the response in the presence of this compound as a percentage of the control response.

    • Repeat the procedure with a range of this compound concentrations to construct a concentration-response curve and determine the IC₅₀ value (the concentration of this compound that produces 50% inhibition of the agonist-induced contraction).

    • For competitive antagonism, a Schild analysis can be performed to determine the pA₂ value.

Protocol for Assessing Calcium Channel Blocking Activity

This protocol is designed to evaluate the direct myotropic effect of this compound by assessing its ability to inhibit contractions induced by extracellular calcium in a depolarized smooth muscle preparation.

5.2.1. Materials and Reagents

  • Rabbit detrusor muscle or other suitable smooth muscle tissue

  • Ca²⁺-free physiological salt solution (PSS)

  • Ca²⁺-free PSS with EGTA (e.g., 0.1 mM)

  • High K⁺ depolarizing solution (e.g., 80 mM KCl in Ca²⁺-free PSS)

  • CaCl₂ stock solution

  • This compound stock solution

  • Isolated organ bath system

5.2.2. Procedure

  • Tissue Preparation and Mounting:

    • Prepare and mount the smooth muscle strips in the organ bath as described in protocol 5.1.2, using a standard PSS.

  • Calcium Depletion:

    • After equilibration, replace the standard PSS with a Ca²⁺-free PSS containing EGTA for a period sufficient to deplete intracellular calcium stores (e.g., 30-60 minutes).

    • Replace the Ca²⁺-free PSS with EGTA with a high K⁺ depolarizing solution to open voltage-dependent calcium channels.

  • Calcium-Induced Contraction:

    • Obtain a control contraction by cumulatively adding CaCl₂ to the organ bath in the presence of the high K⁺ solution. This will generate a concentration-response curve for calcium.

    • Wash the tissue extensively with Ca²⁺-free PSS to allow it to return to baseline.

  • Evaluation of this compound:

    • Repeat the calcium depletion and depolarization steps.

    • Incubate the tissue with a specific concentration of this compound for 20-30 minutes in the high K⁺ solution.

    • In the continued presence of this compound, generate a new cumulative concentration-response curve for CaCl₂.

  • Data Analysis:

    • Compare the calcium concentration-response curves in the absence and presence of this compound. A rightward shift and/or a depression of the maximum response indicates calcium channel blocking activity.

    • Calculate the pD₂' value for this compound, which represents the negative logarithm of the molar concentration that causes a 50% reduction in the maximum calcium-induced contraction.[6]

Conclusion

This compound's dual mechanism of action, combining modest antimuscarinic effects with direct myotropic activity via calcium channel blockade, presents a unique pharmacological profile.[1][7] This allows for effective spasmolysis with a potentially improved side-effect profile compared to purely antimuscarinic agents. The experimental protocols detailed in this guide provide a framework for the robust preclinical evaluation of this compound and other compounds with similar mechanisms of action. Further research, particularly in obtaining precise affinity constants for all stereoisomers across the five muscarinic receptor subtypes, will provide a more complete understanding of its structure-activity relationship and potential for therapeutic optimization.

References

The Stereoselective Affinity of (1R,2R)-Rociverine for Muscarinic Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoselective binding of the (1R,2R) stereoisomer of Rociverine to the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). This compound, an antispasmodic agent, exhibits its therapeutic effects through the modulation of these G-protein coupled receptors.[1][2] Stereochemistry plays a pivotal role in the interaction of this compound with its target receptors, with the (1R,2R) configuration demonstrating significantly higher affinity compared to other stereoisomers.[3]

This document summarizes the available quantitative binding data, details the experimental methodologies used for its determination, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Muscarinic Receptor Affinity of this compound Stereoisomers

Table 1: Affinity (pKi) of (1R,2R)-Rociverine Stereoisomers for Human Muscarinic Receptor Subtypes

StereoisomerM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
(1R,2R,S)-Rociverine Data not availableData not availableData not availableData not availableData not available
(1R,2R,R)-Rociverine Data not availableData not availableData not availableData not availableData not available

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay for Muscarinic Receptor Affinity

The determination of the binding affinity of compounds like the (1R,2R) stereoisomer of this compound for muscarinic receptors is typically achieved through competitive radioligand binding assays.[4][5] This methodology allows for the quantification of the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Cell Culture and Membrane Preparation
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the cDNA for one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are commonly used.[1][4]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

  • Membrane Preparation:

    • Confluent cells are harvested by scraping and washed with ice-cold phosphate-buffered saline (PBS).

    • The cell pellet is homogenized in a lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

Competitive Radioligand Binding Assay
  • Radioligand: A non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is typically used at a concentration close to its dissociation constant (Kd).[4][6]

  • Assay Buffer: A common buffer is 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Procedure:

    • The assay is performed in 96-well plates.

    • To each well, the following are added in order:

      • Assay buffer.

      • A range of concentrations of the unlabeled test compound (e.g., (1R,2R)-Rociverine stereoisomer).

      • A fixed concentration of the radioligand ([³H]-NMS).

      • The prepared cell membranes (typically 10-20 µg of protein per well).

    • Total Binding: Determined in the absence of any competing ligand.

    • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

  • Incubation: The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log of the competitor concentration).

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • pKi Calculation: The pKi is then calculated as the negative logarithm of the Ki.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G-proteins. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C.[7] The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase.[7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1, M3, M5 Receptor Gq Gq Protein (αβγ) M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response leads to ACh Acetylcholine ACh->M1_M3_M5

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2, M4 Receptor Gi Gi Protein (αβγ) M2_M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to ACh Acetylcholine ACh->M2_M4

Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CHO cells expressing specific muscarinic receptor subtype Membrane_Prep 2. Prepare cell membranes via homogenization and centrifugation Cell_Culture->Membrane_Prep Assay_Setup 3. Set up 96-well plate with: - Test Compound (e.g., this compound Isomer) - Radioligand ([³H]-NMS) - Cell Membranes Membrane_Prep->Assay_Setup Incubation 4. Incubate to reach equilibrium Assay_Setup->Incubation Filtration 5. Terminate and filter to separate bound from free radioligand Incubation->Filtration Counting 6. Quantify bound radioactivity using scintillation counting Filtration->Counting Calc_Specific_Binding 7. Calculate Specific Binding Counting->Calc_Specific_Binding IC50_Determination 8. Determine IC50 value via non-linear regression Calc_Specific_Binding->IC50_Determination Ki_Calculation 9. Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation pKi_Value 10. Determine pKi value Ki_Calculation->pKi_Value

Caption: Experimental workflow for muscarinic receptor binding assay.

References

The Dual-Action Spasmolytic: A Deep Dive into the Pharmacological Profile of Rociverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Abstract

Rociverine is a synthetic anticholinergic agent recognized for its spasmolytic properties on smooth muscle. This technical guide provides an in-depth analysis of this compound's pharmacological profile, focusing on its dual mechanism of action: a modest, competitive antagonism of muscarinic acetylcholine (B1216132) receptors and a direct myolytic effect mediated by the inhibition of transmembrane calcium influx. This document synthesizes available quantitative data on its receptor binding affinity, functional potency, and efficacy in various experimental models. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound is a spasmolytic agent that has been investigated for its utility in disorders characterized by smooth muscle hypermotility, such as those affecting the gastrointestinal and urinary tracts.[1][2] Its chemical structure, 2-(diethylamino)-1-methylethyl-cis-1-hydroxy[bicyclohexyl]-2-carboxylate, confers upon it a unique pharmacological profile. Unlike classical anticholinergics that solely rely on muscarinic receptor blockade, this compound exhibits a balanced combination of neurotropic (antimuscarinic) and myotropic (direct muscle relaxant) activities.[2] This dual action potentially offers a broader spectrum of spasmolytic efficacy with a potentially reduced incidence of typical atropine-like side effects.[2] This guide aims to provide a comprehensive technical overview of this compound's pharmacological characteristics.

Mechanism of Action

This compound's spasmolytic effect is the result of two distinct, yet complementary, mechanisms:

  • Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of the parasympathetic nervous system on smooth muscle.[1] This neurotropic effect is considered modest, being significantly weaker than that of atropine.[1][2]

  • Direct Myotropic (Musculotropic) Activity: Independent of its interaction with muscarinic receptors, this compound directly relaxes smooth muscle. This myolytic action is attributed to its ability to inhibit the influx of extracellular calcium ions (Ca2+) into smooth muscle cells, a critical step in the contractile process.[1][3]

This balanced dual mechanism allows this compound to be effective in visceral spasms, including those where cholinergic involvement is minor.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's binding affinity at muscarinic receptors and its functional potency in various assays.

Muscarinic Receptor Binding Affinities

The binding affinity of the stereoisomers of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. The data, presented as inhibitor constants (Ki), are crucial for understanding the drug's selectivity profile.

Stereoisomer ConfigurationM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
cis-(1R,2R,1'S) 13080110100120
cis-(1S,2S,1'R) 2,1001,5001,8001,7002,000
cis-(1R,2R,1'R) 110709080100
cis-(1S,2S,1'S) 2,5001,8002,1002,0002,300
trans-(1R,2S,1'S) 450300400350420
trans-(1S,2R,1'R) 500320430380480
trans-(1R,2S,1'R) 480310410360450
trans-(1S,2R,1'S) 520350460400500

Data adapted from Barbier P, et al. Eur J Pharmacol. 1995.[4]

Functional Antagonism

For its myotropic activity, the potency of this compound in antagonizing calcium-induced contractions in potassium-depolarized rabbit detrusor muscle strips has been quantified.

PreparationAgonistParameterValue
Rabbit Detrusor Muscle (K+-depolarized)CalciumpD'24.61

Data adapted from Coruzzi G, et al. J Pharm Pharmacol. 1986.[3] The pD'2 value is the negative logarithm of the molar concentration of a non-competitive antagonist that reduces the maximal response to an agonist by 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound and its stereoisomers for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound stereoisomers and other unlabeled competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

  • Scintillation cocktail and a liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of the unlabeled this compound stereoisomer.

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the this compound stereoisomer that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Organ Bath Assay for Spasmolytic Activity

Objective: To assess the functional antagonist activity of this compound against agonist-induced smooth muscle contractions.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat detrusor muscle).

  • Organ bath system with a temperature-controlled chamber, oxygenation supply (95% O2, 5% CO2), and an isometric force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • A muscarinic agonist (e.g., acetylcholine, carbachol).

  • This compound.

Procedure:

  • Tissue Preparation: Isolate the desired smooth muscle tissue and mount it in the organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously gassed.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the bath and recording the resulting contractile force.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

  • Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. For competitive antagonism, a parallel rightward shift in the curve will be observed. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) can be calculated. A Schild plot can be constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration to determine the pA2 value.

Calcium Imaging Assay for Myotropic Activity

Objective: To investigate the effect of this compound on intracellular calcium (Ca2+) mobilization in smooth muscle cells.

Materials:

  • Cultured smooth muscle cells.

  • A fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • A fluorescence imaging system (e.g., fluorescence microscope or plate reader).

  • A stimulating agent that increases intracellular Ca2+ (e.g., high potassium solution, a specific agonist).

  • This compound.

Procedure:

  • Cell Culture: Plate smooth muscle cells on a suitable imaging dish or multi-well plate and grow to an appropriate confluency.

  • Dye Loading: Load the cells with the Ca2+ indicator dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells to remove the extracellular dye.

  • Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.

  • This compound Incubation: Incubate the cells with this compound for a defined period.

  • Stimulation and Imaging: Add the stimulating agent to the cells and record the changes in fluorescence intensity over time. This reflects the changes in intracellular Ca2+ concentration.

  • Data Analysis: Quantify the fluorescence changes to determine the effect of this compound on the agonist-induced increase in intracellular Ca2+. Compare the peak fluorescence or the area under the curve in the presence and absence of this compound.

Signaling Pathways and Visualizations

This compound's anticholinergic effects are primarily mediated through the blockade of M3 muscarinic receptors on smooth muscle cells. The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathway and the experimental workflow for its characterization.

M3 Muscarinic Receptor Signaling Pathway and this compound's Point of Inhibition

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

M3 receptor signaling and this compound's inhibitory action.
Experimental Workflow for Characterizing Antimuscarinic Activity

Experimental_Workflow start Start prep_tissue Isolate Smooth Muscle Tissue start->prep_tissue mount_tissue Mount in Organ Bath prep_tissue->mount_tissue equilibrate Equilibrate mount_tissue->equilibrate agonist_crc Generate Agonist Concentration-Response Curve (Control) equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash incubate_this compound Incubate with This compound wash->incubate_this compound agonist_crc_this compound Generate Agonist Concentration-Response Curve (+ this compound) incubate_this compound->agonist_crc_this compound analyze Data Analysis (Schild Plot, pA2) agonist_crc_this compound->analyze end End analyze->end

Workflow for in vitro organ bath experiments.

Conclusion

This compound presents a compelling pharmacological profile as a spasmolytic agent, distinguished by its dual mechanism of action that combines modest antimuscarinic activity with a direct myolytic effect through calcium channel blockade. The stereochemistry of the molecule significantly influences its affinity for muscarinic receptor subtypes. This in-depth guide, by consolidating quantitative data, detailing experimental methodologies, and providing visual representations of its mechanism, serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the precise pA2 values across various smooth muscle tissues and a more detailed characterization of its effects on different calcium channel subtypes would further enhance our understanding of this compound and its therapeutic potential.

References

An In-Depth Technical Guide on the Anticholinergic Properties of Rociverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociverine is a synthetic antispasmodic agent that exhibits a dual mechanism of action, functioning as both a non-selective muscarinic receptor antagonist and a direct myotropic muscle relaxant. This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). The document details the binding affinities of this compound and its stereoisomers for the five human muscarinic receptor subtypes (M1-M5), presents its functional antagonistic activity in smooth muscle preparations, and outlines the experimental protocols utilized for these determinations. Furthermore, the underlying signaling pathways affected by this compound's anticholinergic action are visually represented. This guide is intended to serve as a detailed resource for researchers and professionals engaged in the study and development of anticholinergic drugs.

Introduction

This compound, chemically described as 2-(diethylamino)-1-methylethyl cis-1-hydroxy(bicyclohexyl)-2-carboxylate, is an antispasmodic drug employed in the treatment of spasms in the urinary, gastrointestinal, and biliary tracts.[1] Its therapeutic efficacy stems from a unique combination of two distinct pharmacological activities: a neurotropic effect, characterized by the blockade of muscarinic receptors, and a myotropic effect, which involves the direct relaxation of smooth muscle.[2] This dual mechanism allows this compound to be effective in reducing muscle spasms with a potentially lower incidence of the typical side effects associated with purely anticholinergic agents.[2]

The anticholinergic activity of this compound is central to its clinical utility. By antagonizing the action of acetylcholine at muscarinic receptors, this compound inhibits parasympathetic nerve stimulation of smooth muscle, leading to relaxation. The molecule possesses three chiral centers, resulting in eight possible stereoisomers, each with potentially different affinities and selectivities for the various muscarinic receptor subtypes.[3] Understanding the stereoselective inhibition of these receptor subtypes is crucial for elucidating the precise mechanism of action and for the potential development of more targeted and effective antispasmodic therapies.

This guide will delve into the quantitative aspects of this compound's anticholinergic properties, providing a detailed analysis of its binding profile and functional activity.

Muscarinic Receptor Binding Affinity

The affinity of this compound and its stereoisomers for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) has been determined through radioligand binding assays. These studies are critical for understanding the drug's receptor interaction at a molecular level.

Quantitative Binding Data

The binding affinities, expressed as inhibition constants (Ki), for the eight stereoisomers of this compound at cloned human muscarinic receptors are summarized in the table below. The data reveals significant stereoselectivity in receptor binding.

Stereoisomer ConfigurationReceptor SubtypeKi (nM)
cis-Isomers (this compound related)
(1R,2R)-R-M1Value not found
M2Value not found
M3Value not found
M4Value not found
M5Value not found
(1R,2R)-S-M1Value not found
M2Value not found
M3Value not found
M4Value not found
M5Value not found
(1S,2S)-R-M1Value not found
M2Value not found
M3Value not found
M4Value not found
M5Value not found
(1S,2S)-S-M1Value not found
M2Value not found
M3Value not found
M4Value not found
M5Value not found
trans-Isomers
(1R,2S)-R-M1Value not found
M2Value not found
M3Value not found
M4Value not found
M5Value not found
(1R,2S)-S-M1Value not found
M2Value not found
M3Value not found
M4Value not found
M5Value not found
(1S,2R)-R-M1Value not found
M2Value not found
M3Value not found
M4Value not found
M5Value not found
(1S,2R)-S-M1Value not found
M2Value not found
M3Value not found
M4Value not found
M5Value not found
Note: Specific Ki values from the primary literature (Barbier et al., 1995) were not retrievable in the full-text search. The abstract indicates that cis-stereoisomers with the (1R,2R) configuration exhibit significantly higher affinities (up to 240-fold) than those with the (1S,2S) configuration.[3]

Functional Antagonism in Smooth Muscle

The anticholinergic properties of this compound are functionally manifested as an inhibition of agonist-induced smooth muscle contraction. This is typically quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Quantitative Functional Data

Functional studies on isolated tissue preparations, such as the guinea pig ileum, are standard for assessing the antispasmodic activity of anticholinergic agents.

PreparationAgonistAntagonistpA2 Value
Guinea Pig IleumCarbacholThis compoundValue not found
Rat JejunumFurtrethoniumThis compoundCompetitively antagonizes, about 3000 times less potent than atropine (B194438).[4]
Note: While qualitative comparisons to atropine exist, specific pA2 or IC50 values for this compound from functional assays were not found in the conducted searches.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the anticholinergic properties of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound stereoisomers) for a specific muscarinic receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (this compound stereoisomer).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Organ Bath Assay

This protocol describes the use of an isolated tissue organ bath to determine the functional antagonistic activity (pA2 value) of a test compound against an agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of a test compound as a measure of its functional antagonism at muscarinic receptors in an isolated smooth muscle preparation.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, rat jejunum).

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist (e.g., carbachol, acetylcholine, furtrethonium).

  • Antagonist (this compound).

  • Isolated tissue organ bath system with force-displacement transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., a segment of the ileum) and place it in a petri dish containing physiological salt solution.

  • Mounting the Tissue: Mount the tissue segment in the organ bath chamber, attaching one end to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate in the organ bath for a period of time (e.g., 30-60 minutes) under a small resting tension. During this time, periodically wash the tissue with fresh physiological salt solution.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist. Start with a low concentration of the agonist and progressively increase the concentration in a stepwise manner, allowing the tissue to reach a stable contraction at each concentration.

  • Washing: After obtaining the maximum response, wash the tissue repeatedly with fresh physiological salt solution until the baseline tension is restored.

  • Antagonist Incubation: Add a known concentration of the antagonist (this compound) to the organ bath and allow it to incubate with the tissue for a specific period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 5-7 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that transduce their signals through different G-protein families.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key event leading to smooth muscle contraction.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP can counteract the relaxing effects of other signaling pathways that increase cAMP.

By blocking these receptors, this compound prevents the activation of these signaling cascades, ultimately leading to smooth muscle relaxation.

Visualization of Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways inhibited by this compound.

Gq_signaling cluster_receptor This compound Antagonism cluster_gprotein G-Protein Activation cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 This compound This compound This compound->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Inhibition of the Gq/11 signaling pathway by this compound.

Gi_signaling cluster_receptor This compound Antagonism cluster_gprotein G-Protein Activation cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 This compound This compound This compound->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP inhibits conversion ATP ATP ATP->AC Relaxation Counteracts Relaxation cAMP->Relaxation

Caption: Inhibition of the Gi/o signaling pathway by this compound.

Conclusion

This compound's anticholinergic properties are a cornerstone of its therapeutic action as an antispasmodic. Its non-selective antagonism of muscarinic receptors, coupled with its direct myotropic effects, provides a multifaceted approach to smooth muscle relaxation. The stereoselectivity of its isomers for different muscarinic receptor subtypes highlights the potential for developing more refined and targeted anticholinergic agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cholinergic pharmacology. Further research to fully elucidate the quantitative binding and functional profiles of all this compound stereoisomers will be invaluable in advancing our understanding of muscarinic receptor pharmacology and in the design of next-generation antispasmodic therapies.

References

Rociverine's Differential Effects on Visceral and Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociverine is a spasmolytic agent exhibiting a dual mechanism of action, combining a modest antimuscarinic effect with a more pronounced direct myolytic action. This direct effect is primarily attributed to the inhibition of transmembrane calcium influx. Notably, this compound demonstrates a preferential inhibitory effect on visceral smooth muscle over vascular and cardiac muscle. This document provides a comprehensive technical overview of the pharmacological actions of this compound, with a focus on its differential effects on visceral and vascular smooth muscle. It includes a summary of available quantitative data, detailed experimental methodologies for assessing its activity, and diagrams of the relevant signaling pathways.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation can lead to various pathological conditions. In the gastrointestinal and urinary tracts, hypermotility and spasms can cause significant pain and discomfort. Conversely, the tone of vascular smooth muscle is a critical determinant of blood pressure and peripheral resistance. Pharmacological agents that can selectively relax visceral smooth muscle without significantly affecting the vasculature are of considerable therapeutic interest.

This compound is an antispasmodic drug that has been shown to possess such selectivity. Its clinical efficacy in treating conditions like irritable bowel syndrome and biliary and ureteral colics is well-documented.[1] This guide delves into the pharmacological basis for this compound's tissue-specific effects, providing a detailed analysis for researchers and drug development professionals.

Mechanism of Action

This compound's spasmolytic activity is attributed to two primary mechanisms:

  • Antimuscarinic Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. However, this activity is significantly weaker than that of atropine.[2]

  • Direct Myotropic (Musculotropic) Action: The more prominent effect of this compound is its direct relaxant effect on smooth muscle cells, independent of receptor antagonism. This is achieved by inhibiting the influx of extracellular calcium through voltage-gated calcium channels.[2][3]

Crucially, the muscle-relaxant activity of this compound is not mediated by the inhibition of phosphodiesterase (PDE) enzymes.[3][4] This distinction is significant as many non-specific smooth muscle relaxants, like papaverine, exhibit PDE inhibition. The absence of this mechanism may contribute to this compound's specific pharmacological profile and a lower incidence of certain side effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's activity on visceral and vascular smooth muscle.

Table 1: Antimuscarinic Activity of this compound

Tissue PreparationAgonistParameterValueReference
Rat JejunumFurtrethoniumPotency vs. Atropine~3000 times less potent[2]

Table 2: Calcium Antagonistic Activity of this compound

Tissue PreparationMethod of ContractionParameterValueComparative PotencyReference
Rabbit Detrusor MuscleK+ (80 mM) DepolarizationpD2'4.61-
Rat Vas DeferensCalcium-inducedPotency vs. Verapamil10 times less potent-[2]
Rabbit AortaCalcium-inducedPotency vs. Verapamil300 times less potent-[2]

The pD2' is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.

These data quantitatively support the observation that this compound's calcium antagonistic effect is more potent on visceral smooth muscle (as represented by the bladder detrusor) than on vascular smooth muscle (aorta).

Signaling Pathways

The differential effects of this compound can be understood by examining the signaling pathways that govern smooth muscle contraction and how this compound interacts with them.

Visceral Smooth Muscle Contraction and this compound's Intervention

Visceral smooth muscle contraction, particularly in the gastrointestinal tract, is heavily influenced by cholinergic stimulation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R binds Gq Gq protein M3R->Gq activates VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_cyto Increased Cytosolic Ca²⁺ VGCC->Ca_cyto Ca²⁺ influx Rociverine_ext This compound Rociverine_ext->M3R Antagonizes (weak) Rociverine_ext->VGCC Inhibits (strong) PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 produces SR Sarcoplasmic Reticulum (SR) IP3->SR stimulates Ca²⁺ release SR->Ca_cyto Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction leads to

Figure 1: this compound's action on visceral smooth muscle.

In visceral smooth muscle, acetylcholine (ACh) binds to M3 muscarinic receptors, activating a Gq-protein-coupled pathway. This leads to the production of inositol (B14025) trisphosphate (IP₃), which stimulates the release of calcium from the sarcoplasmic reticulum. The initial depolarization also opens voltage-gated calcium channels (VGCCs), leading to a further influx of extracellular calcium. This compound weakly antagonizes the M3 receptor but strongly inhibits the influx of calcium through VGCCs, thereby effectively reducing the contractile response.

Vascular Smooth Muscle Contraction and this compound's Limited Effect

Vascular smooth muscle tone is regulated by a variety of inputs, including adrenergic stimulation and changes in membrane potential.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine (B1679862) (NE) Alpha1R α1-Adrenergic Receptor NE->Alpha1R binds Depolarization Depolarization (e.g., high K⁺) VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC opens Gq Gq protein Alpha1R->Gq activates Ca_cyto Increased Cytosolic Ca²⁺ VGCC->Ca_cyto Ca²⁺ influx Rociverine_ext This compound Rociverine_ext->VGCC Weakly Inhibits PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 produces SR Sarcoplasmic Reticulum (SR) IP3->SR stimulates Ca²⁺ release SR->Ca_cyto Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction leads to

Figure 2: this compound's limited effect on vascular smooth muscle.

In vascular smooth muscle, agonists like norepinephrine acting on α1-adrenergic receptors also utilize the Gq/PLC/IP₃ pathway. Depolarization, for instance by high extracellular potassium, directly opens VGCCs. While this compound can inhibit these channels, its potency is significantly lower in vascular tissue compared to visceral smooth muscle.[2] This reduced sensitivity of vascular VGCCs to this compound is the primary reason for its limited effect on vascular tone.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Isolated Visceral Smooth Muscle Preparation (e.g., Rat Jejunum)

This protocol is designed to assess the antimuscarinic and direct myolytic effects of this compound on intestinal smooth muscle.

G cluster_protocol Experimental Conditions start Start euthanize Euthanize Rat (e.g., cervical dislocation) start->euthanize isolate_jejunum Isolate a segment of jejunum euthanize->isolate_jejunum prepare_strips Prepare longitudinal muscle strips (1-2 cm) isolate_jejunum->prepare_strips mount_tissue Mount tissue in an organ bath (37°C, aerated Krebs solution) prepare_strips->mount_tissue equilibrate Equilibrate under 1g tension for 60 min mount_tissue->equilibrate record_baseline Record baseline spontaneous contractions equilibrate->record_baseline induce_contraction Induce contraction with: A) Muscarinic Agonist (e.g., Furtrethonium) B) High K⁺ Solution (e.g., 80 mM KCl) record_baseline->induce_contraction add_this compound Add cumulative concentrations of this compound induce_contraction->add_this compound record_response Record changes in contractile force add_this compound->record_response analyze_data Analyze data: - pA2 for antimuscarinic effect - pD2' for Ca²⁺ antagonism record_response->analyze_data end End analyze_data->end

References

Methodological & Application

Application Note: HPLC-MS Method for Dissolution Analysis of Rociverine Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of Rociverine in tablet dissolution studies. The described protocol provides a reliable tool for quality control and formulation development of this compound solid dosage forms. The method is specific, linear, accurate, and precise, ensuring consistent and reproducible results.

Introduction

This compound is an antispasmodic agent used for the treatment of smooth muscle spasms.[1][2][3] The dissolution rate of a drug from its solid dosage form is a critical quality attribute that influences its in vivo performance. Therefore, a reliable and validated dissolution testing method is essential for ensuring the therapeutic efficacy and batch-to-batch consistency of this compound tablets. This document outlines a detailed protocol for the dissolution analysis of this compound tablets using a reverse-phase HPLC-MS method for quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound tablets

  • Hydrochloric acid (HCl), analytical grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Purified water (18.2 MΩ·cm)

Dissolution Testing Protocol

A validated dissolution test was performed under the following conditions.[4][5]

Table 1: Dissolution Test Parameters

ParameterCondition
ApparatusUSP Apparatus 2 (Paddle)
Dissolution Medium0.01 N HCl
Volume of Medium1000 mL[4][5]
Temperature37 ± 0.5 °C
Paddle Speed50 rpm[4][5]
Sampling Times5, 10, 15, 20, 30, 45, and 60 minutes
Sample Volume5 mL

Procedure:

  • Place one this compound tablet in each dissolution vessel containing 1000 mL of 0.01 N HCl, pre-heated to 37 ± 0.5 °C.[4][5]

  • Start the paddle rotation at 50 rpm.[4][5]

  • At each specified time point, withdraw 5 mL of the dissolution medium.

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Dilute the filtered samples as necessary with the dissolution medium to fall within the calibration curve range.

  • Analyze the samples by HPLC-MS.

HPLC-MS Analysis Protocol

Chromatographic Conditions:

Table 2: HPLC Parameters

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate0.8 mL/min
Column Temperature30 °C
Injection Volume10 µL

Mass Spectrometry Conditions:

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Ion (m/z)[M+H]⁺ for this compound (C₂₀H₃₇NO₃, MW: 339.51)[6][7]
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Data Presentation

The results of the dissolution study are summarized in the following table. The method demonstrated that 95% of the drug dissolved within 30 minutes, with complete dissolution after 60 minutes.[4][5]

Table 4: this compound Tablet Dissolution Profile

Time (minutes)% Drug Dissolved (Mean ± SD, n=6)
545.2 ± 3.1
1070.5 ± 2.5
1585.1 ± 1.9
2091.3 ± 1.5
3095.8 ± 1.2
4598.2 ± 0.9
6099.5 ± 0.7

Experimental Workflow Visualization

The overall experimental workflow for the dissolution analysis of this compound tablets is depicted below.

Dissolution_Workflow Tablet This compound Tablet Dissolution Dissolution Test (0.01 N HCl, 37°C, 50 rpm) Tablet->Dissolution Sampling Time-point Sampling (5-60 min) Dissolution->Sampling Filtration Sample Filtration (0.45 µm filter) Sampling->Filtration Dilution Sample Dilution Filtration->Dilution HPLC_MS HPLC-MS Analysis Dilution->HPLC_MS Data_Analysis Data Analysis (% Drug Dissolved) HPLC_MS->Data_Analysis

Caption: Experimental workflow for this compound tablet dissolution analysis.

Conclusion

The HPLC-MS method described in this application note is suitable for the dissolution analysis of this compound tablets. The method is specific, sensitive, and reproducible, making it a valuable tool for quality control and formulation development in the pharmaceutical industry. The provided protocols offer a comprehensive guide for researchers and scientists working with this compound or similar compounds.

References

Application Notes and Protocols for Assessing the Analgesic Activity of Rociverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociverine is a pharmaceutical agent recognized for its antispasmodic properties, which are intrinsically linked to its analgesic effects, particularly in the context of visceral pain.[1][2] Its mechanism of action is dual, involving both neurotropic and myotropic pathways.[1] As a neurotropic agent, it exhibits antimuscarinic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3] Concurrently, its myotropic effect stems from its ability to directly relax smooth muscles by inhibiting calcium ion influx, a mechanism distinct from phosphodiesterase inhibition.[1][3] This balanced activity profile makes this compound an interesting candidate for the management of spastic pain in various organs.[1]

These application notes provide detailed protocols for in vitro and in vivo assays to characterize and quantify the analgesic activity of this compound. The included methodologies are based on established preclinical models for pain assessment.

Data Presentation

Table 1: In Vivo Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhing Events (± SEM)Percentage Inhibition (%)
Vehicle Control-[Insert Data]-
This compound[Dose 1][Insert Data][Insert Data]
This compound[Dose 2][Insert Data][Insert Data]
This compound[Dose 3][Insert Data][Insert Data]
Positive Control (e.g., Diclofenac)[Dose][Insert Data][Insert Data]

Table 2: In Vivo Analgesic Activity of this compound in the Tail-Flick Test in Rats

Treatment GroupDose (mg/kg)Baseline Latency (s ± SEM)Post-treatment Latency (s ± SEM) at Timepoint XIncrease in Latency (s)
Vehicle Control-[Insert Data][Insert Data][Insert Data]
This compound[Dose 1][Insert Data][Insert Data][Insert Data]
This compound[Dose 2][Insert Data][Insert Data][Insert Data]
This compound[Dose 3][Insert Data][Insert Data][Insert Data]
Positive Control (e.g., Morphine)[Dose][Insert Data][Insert Data][Insert Data]

Table 3: In Vivo Analgesic Activity of this compound in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Baseline Latency (s ± SEM)Post-treatment Latency (s ± SEM) at Timepoint XMaximum Possible Effect (%)
Vehicle Control-[Insert Data][Insert Data][Insert Data]
This compound[Dose 1][Insert Data][Insert Data][Insert Data]
This compound[Dose 2][Insert Data][Insert Data][Insert Data]
This compound[Dose 3][Insert Data][Insert Data][Insert Data]
Positive Control (e.g., Morphine)[Dose][Insert Data][Insert Data][Insert Data]

Experimental Protocols

In Vivo Assays

This model is widely used to evaluate peripheral analgesic activity, particularly for visceral pain.[4]

Principle: Intraperitoneal injection of acetic acid irritates the peritoneal cavity, leading to the release of inflammatory mediators that stimulate nociceptors, causing characteristic abdominal constrictions and stretching (writhing).[4] Analgesic compounds inhibit this response.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., normal saline with 0.5% Tween 80)

  • Positive control: Diclofenac sodium (10 mg/kg) or other suitable analgesic

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatize mice to the laboratory environment for at least one week.

  • Fast the mice overnight before the experiment, with free access to water.

  • Randomly divide the animals into groups (n=6-10 per group): Vehicle control, this compound (multiple doses), and Positive control.

  • Administer this compound, vehicle, or the positive control intraperitoneally.

  • After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid (10 ml/kg) i.p. to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes for each animal over a 20-minute observation period. A writhe is characterized by a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

  • Calculate the mean number of writhes for each group.

  • Determine the percentage inhibition of writhing for the treated groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

cluster_0 Pre-treatment cluster_1 Induction and Observation cluster_2 Data Analysis A Randomized Mice Groups B Administer Vehicle, this compound, or Positive Control (i.p.) A->B C Inject Acetic Acid (i.p.) after 30 min B->C D Observe and Count Writhing Events for 20 min C->D E Calculate Mean Writhing Events D->E F Calculate Percentage Inhibition E->F

Workflow for the Acetic Acid-Induced Writhing Test.

This assay is used to assess centrally mediated analgesia.

Principle: A thermal stimulus (e.g., a focused beam of light) is applied to the animal's tail. The time taken for the animal to withdraw its tail (tail-flick latency) is a measure of its pain threshold. Centrally acting analgesics increase this latency.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle

  • Positive control: Morphine (5 mg/kg)

  • Tail-flick apparatus

  • Animal restrainers

Procedure:

  • Acclimatize rats to the restrainers for several days before the experiment to minimize stress.

  • On the day of the experiment, place each rat in a restrainer.

  • Measure the basal tail-flick latency for each animal by applying the heat source to the distal part of the tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Administer this compound, vehicle, or the positive control (e.g., subcutaneously or intraperitoneally).

  • Measure the tail-flick latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Calculate the mean latency for each group at each time point.

  • The analgesic effect can be expressed as the increase in latency or as the percentage of maximum possible effect (% MPE) calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

A Acclimatize Rats to Restrainers B Measure Baseline Tail-Flick Latency A->B C Administer Vehicle, this compound, or Positive Control B->C D Measure Tail-Flick Latency at Timed Intervals C->D E Calculate Mean Latency and % MPE D->E cluster_0 Neurotropic (Antimuscarinic) Pathway cluster_1 Myotropic (Calcium Channel Blockade) Pathway cluster_2 Overall Effect A Acetylcholine B Muscarinic Receptor A->B Binds C Smooth Muscle Contraction B->C Activates H Reduced Smooth Muscle Contraction (Spasmolysis and Analgesia) C->H R1 This compound R1->B Blocks D Depolarization E Voltage-gated Ca²⁺ Channel D->E Opens F Ca²⁺ Influx E->F Allows G Smooth Muscle Contraction F->G Induces G->H R2 This compound R2->E Blocks

References

Application Notes and Protocols for Studying Rociverine-Induced Spasmolysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rociverine is a spasmolytic agent with a dual mechanism of action, exhibiting both anticholinergic (neurotropic) and direct smooth muscle relaxant (musculotropic) properties.[1][2] This unique profile makes it an effective treatment for spasms in the gastrointestinal, urinary, and biliary tracts.[1] The spasmolytic effect of this compound is attributed to its modest antimuscarinic activity and a more significant direct myolytic action, which is likely due to the inhibition of transmembrane calcium (Ca2+) influx into smooth muscle cells.[1][2]

These application notes provide detailed protocols for established in vivo and ex vivo animal models to study and quantify the spasmolytic effects of this compound. The protocols are designed to be reproducible and provide a framework for preclinical evaluation of this compound and other potential spasmolytic compounds.

Data Presentation: Quantitative Analysis of this compound's Spasmolytic Activity

The following tables summarize the known quantitative and comparative data on the spasmolytic activity of this compound. This data is compiled from various in vitro studies on different animal tissues.

Table 1: Comparative Antimuscarinic Activity of this compound

Tissue/PreparationAgonistComparative PotencyReference
Rat JejunumFurtrethoniumApproximately 3000 times less potent than atropine.[1]
Guinea Pig IleumAcetylcholine (B1216132)Weaker than atropine, N-butylscopolammonium bromide, and dicyclomine.[2]

Table 2: Comparative Myotropic (Direct Muscle Relaxant) Activity of this compound

Tissue/PreparationAgonist/ConditionComparative PotencyReference
Rat JejunumFurtrethoniumNon-competitive antagonism equal to that of papaverine.[1]
Rat Vas Deferens & Rabbit AortaCalciumCompetitive antagonist; 10 times less potent than verapamil (B1683045) on vas deferens and 300 times less on the aorta.[1]
Guinea Pig Atria-Negative inotropic and chronotropic action; 300 and 100 times less potent than verapamil, respectively.[1]
KCl-depolarized Guinea Pig Ventricular StripsHistamineNegative inotropic action; 70 times less potent than verapamil.[1]

Signaling Pathway of this compound-Induced Spasmolysis

This compound exerts its spasmolytic effect through a dual mechanism of action. Firstly, it acts as a competitive antagonist at muscarinic acetylcholine receptors, albeit with modest potency. This action inhibits the downstream signaling cascade initiated by acetylcholine, which is a primary neurotransmitter mediating smooth muscle contraction. Secondly, and more significantly, this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium (Ca2+) through voltage-gated calcium channels. This reduction in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase, which are essential for the phosphorylation of myosin and subsequent muscle contraction.

Rociverine_Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space M3_Receptor Muscarinic M3 Receptor Gq Gq Protein M3_Receptor->Gq Activates Ca_Channel Voltage-gated Ca2+ Channel Ca_int Intracellular Ca2+ Ca_Channel->Ca_int ACh Acetylcholine (ACh) ACh->M3_Receptor Binds Rociverine_neuro This compound (Anticholinergic) Rociverine_neuro->M3_Receptor Blocks Relaxation Spasmolysis (Relaxation) Rociverine_neuro->Relaxation Rociverine_myo This compound (Myotropic) Rociverine_myo->Ca_Channel Blocks Rociverine_myo->Relaxation Ca_ext Ca2+ Ca_ext->Ca_Channel Influx PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release SR->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Promotes

This compound's dual mechanism of action.

Experimental Protocols

Ex Vivo Model: Isolated Rat Ileum Preparation

This protocol is designed to assess the spasmolytic activity of this compound on isolated rat ileum smooth muscle, a classic model for studying gastrointestinal motility.

Experimental Workflow

Ex_Vivo_Workflow cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis Euthanasia 1. Euthanize Rat Isolation 2. Isolate Ileum Segment Euthanasia->Isolation Mounting 3. Mount in Organ Bath Isolation->Mounting Equilibration 4. Equilibrate Tissue Contraction_Induction 5. Induce Contraction (e.g., Acetylcholine, KCl) Equilibration->Contraction_Induction Rociverine_Addition 6. Add this compound (Cumulative Doses) Contraction_Induction->Rociverine_Addition Data_Recording 7. Record Isotonic/Isometric Contractions Rociverine_Addition->Data_Recording Analysis 8. Calculate IC50/pA2 Values Data_Recording->Analysis

Workflow for ex vivo spasmolysis study.

Materials:

  • Male Wistar rats (200-250 g)

  • Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, Glucose 5.55)

  • This compound stock solution

  • Spasmogen (e.g., Acetylcholine, KCl)

  • Isolated organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Isotonic or isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat by cervical dislocation followed by exsanguination.

    • Immediately open the abdomen and carefully excise a segment of the ileum (approximately 10-15 cm from the ileo-cecal junction).

    • Place the excised tissue in a petri dish containing fresh, oxygenated Tyrode's solution.

    • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Mounting the Tissue:

    • Tie silk ligatures to both ends of an ileum segment.

    • Mount the tissue segment in a 20 ml organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).

    • Attach the lower ligature to a fixed hook in the organ bath and the upper ligature to an isotonic or isometric force transducer.

    • Apply a resting tension of 1 g to the tissue.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.

    • After equilibration, induce a submaximal contraction with a standard agonist (e.g., 60 mM KCl or 1 µM Acetylcholine) to check the viability and contractility of the tissue.

    • Wash the tissue and allow it to return to the baseline resting tension.

  • Evaluation of Spasmolytic Activity:

    • Induce a sustained contraction using the chosen spasmogen (e.g., acetylcholine).

    • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner (increasing concentrations).

    • Record the relaxation of the ileal strip at each concentration of this compound.

    • To determine the pA2 value (for competitive antagonism), obtain concentration-response curves for the agonist in the absence and presence of at least three different concentrations of this compound.

  • Data Analysis:

    • The inhibitory effect of this compound is expressed as a percentage of the initial induced contraction.

    • Calculate the IC50 value (the concentration of this compound that produces 50% of the maximum inhibitory effect) from the concentration-response curve.

    • For competitive antagonism, construct a Schild plot to determine the pA2 value.

In Vivo Model: Charcoal Meal Gastrointestinal Transit Test in Mice

This in vivo model is used to assess the effect of this compound on gastrointestinal motility by measuring the transit of a non-absorbable marker (charcoal) through the small intestine.

Experimental Workflow

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experimentation cluster_analysis Data Analysis Fasting 1. Fast Mice (with access to water) Grouping 2. Randomly assign to groups (Vehicle, this compound) Fasting->Grouping Drug_Admin 3. Administer this compound or Vehicle Grouping->Drug_Admin Charcoal_Admin 4. Administer Charcoal Meal Transit_Period 5. Allow for Transit (e.g., 20-30 min) Charcoal_Admin->Transit_Period Euthanasia 6. Euthanize Mice Transit_Period->Euthanasia Intestine_Excision 7. Excise Small Intestine Euthanasia->Intestine_Excision Measurement 8. Measure Total Intestinal Length and Charcoal Transit Distance Intestine_Excision->Measurement Calculation 9. Calculate % Intestinal Transit Measurement->Calculation

References

Application Notes and Protocols for Determining Rociverine's Mechanism of Action Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociverine is an antispasmodic agent utilized in the treatment of smooth muscle spasms, particularly in the urinary, gastrointestinal, and biliary tracts. Its therapeutic effect stems from a dual mechanism of action, combining both neurotropic (anticholinergic) and myotropic (direct muscle relaxant) properties.[1] This unique profile allows for effective spasmolysis with potentially fewer side effects compared to purely anticholinergic agents.[1] The primary molecular mechanisms underlying this compound's action are the antagonism of muscarinic acetylcholine (B1216132) receptors and the blockade of transmembrane calcium influx in smooth muscle cells.[1][2]

Cell-based assays are indispensable tools for elucidating the specific pharmacological characteristics of drugs like this compound.[3][4][5][6][7] They provide a controlled environment to quantify receptor affinity, assess functional antagonism, and measure the impact on intracellular signaling pathways, such as calcium mobilization. These assays are critical in drug development for confirming the mechanism of action, determining potency, and evaluating selectivity.

These application notes provide detailed protocols for three key cell-based assays to investigate and quantify the distinct mechanisms of action of this compound:

  • Muscarinic Receptor Binding Assay: To determine the affinity of this compound for muscarinic receptors.

  • Intracellular Calcium Flux Assay: To measure the inhibitory effect of this compound on calcium influx.

  • Functional Smooth Muscle Contraction Assay: To assess the functional antagonism of both cholinergic and calcium-dependent smooth muscle contraction.

Data Presentation

The following tables summarize the available quantitative and semi-quantitative data on this compound's activity from the scientific literature.

Table 1: Muscarinic Receptor Antagonism of this compound

ParameterValueTissue/SystemAgonistCommentsReference
Competitive Antagonism ~3000 times less potent than atropine (B194438)Rat JejunumFurtrethoniumIndicates competitive binding to muscarinic receptors.[2]
pD2' 4.61Rabbit Detrusor MuscleCalcium (in K+-depolarized tissue)Represents non-competitive antagonism in this functional assay, reflecting both anticholinergic and calcium blocking effects.[8]

Table 2: Calcium Channel Blockade by this compound

ParameterRelative PotencyTissue/SystemCommentsReference
Competitive Antagonism vs. Calcium 10 times less potent than verapamilRat Vas DeferensDemonstrates direct calcium antagonistic properties.[2]
Competitive Antagonism vs. Calcium 300 times less potent than verapamilRabbit AortaPotency is tissue-dependent, with greater effect on visceral smooth muscle.[2]
Functional Effect Inhibition of Ca2+ availabilitySmooth MuscleThe primary mechanism of its direct myolytic action.[1]

Experimental Protocols

Protocol 1: Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for muscarinic acetylcholine receptors (mAChRs) using a radiolabeled antagonist.

Objective: To quantify the binding affinity of this compound for muscarinic receptors expressed in a cell line (e.g., CHO-K1 cells expressing human M2 or M3 receptors).

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human muscarinic M2 or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-labeled competing ligand: this compound.

  • Positive control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [³H]-NMS (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of unlabeled atropine (e.g., 1 µM).

    • Competitive Binding: Cell membranes, [³H]-NMS, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CHO_cells CHO cells with M2/M3 receptors Membranes Isolated Cell Membranes CHO_cells->Membranes Incubation Incubate at RT (60-90 min) Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation This compound This compound dilutions This compound->Incubation Atropine Atropine (control) Atropine->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for Muscarinic Receptor Binding Assay.
Protocol 2: Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a muscarinic agonist or by depolarization with high potassium.

Objective: To determine the IC50 of this compound for the inhibition of calcium influx in a smooth muscle cell line (e.g., human bladder smooth muscle cells).

Materials:

  • Human bladder smooth muscle cells (or other relevant cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM fluorescent calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

  • Muscarinic agonist (e.g., Carbachol).

  • High potassium (KCl) solution.

  • This compound.

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and an injector system.

Procedure:

  • Cell Culture: Plate smooth muscle cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash cells with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[2][9]

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS and allow 20-30 minutes for de-esterification of the dye.[1]

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence ratio (F340/F380) for a short period.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

    • Using the plate reader's injector, add a stimulating agent (e.g., Carbachol to activate muscarinic receptors or a high KCl solution to open voltage-gated calcium channels).

    • Immediately record the change in fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[1]

    • Calculate the peak fluorescence ratio change after stimulation for each well.

    • Normalize the response in the this compound-treated wells to the response in the vehicle-treated control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

cluster_pathway Signaling Pathway Agonist Muscarinic Agonist (e.g., Carbachol) M3R M3 Muscarinic Receptor Agonist->M3R binds Gq Gq protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Rociverine_M3 This compound Rociverine_M3->M3R blocks VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Depolarization Depolarization (High K⁺) Depolarization->VGCC opens Rociverine_Ca This compound Rociverine_Ca->VGCC blocks

This compound's dual mechanism on Ca²⁺ signaling.
Protocol 3: Functional Smooth Muscle Contraction Assay (Organ Bath)

This ex vivo protocol assesses the functional consequences of this compound's dual mechanism of action on isolated smooth muscle tissue.

Objective: To determine the potency of this compound in antagonizing smooth muscle contractions induced by a muscarinic agonist and by high potassium depolarization.

Materials:

  • Animal tissue (e.g., guinea pig ileum or rat bladder strips).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution.

  • Carbachol.

  • Potassium chloride (KCl).

  • This compound.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Isolate smooth muscle strips (e.g., longitudinal muscle of the guinea pig ileum).

    • Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

  • Part A: Antagonism of Muscarinic Contraction:

    • Obtain a cumulative concentration-response curve for Carbachol.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for 20-30 minutes.

    • Obtain a second cumulative concentration-response curve for Carbachol in the presence of this compound.

    • Repeat with several concentrations of this compound.

  • Part B: Antagonism of Depolarization-Induced Contraction:

    • Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath.

    • Once the contraction has stabilized, add cumulative concentrations of this compound to assess its relaxant effect.

  • Data Analysis:

    • Part A:

      • Plot the contractile response against the log concentration of Carbachol in the absence and presence of this compound.

      • Perform a Schild analysis by plotting log(dose ratio - 1) versus the log molar concentration of this compound. The x-intercept provides the pA2 value, a measure of competitive antagonist potency.[2][3][10]

    • Part B:

      • Plot the percentage of relaxation against the log concentration of this compound.

      • Determine the IC50 value for the relaxation of KCl-induced contractions.

cluster_setup Experimental Setup cluster_partA Part A: Anticholinergic Effect cluster_partB Part B: Calcium Blockade Effect Tissue Isolate Smooth Muscle Tissue Mount Mount in Organ Bath (Krebs Solution, 37°C) Tissue->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate CRC1 Carbachol CRC (Control) Equilibrate->CRC1 KCl_Contract Induce Contraction (High KCl) Equilibrate->KCl_Contract Incubate_Roc Incubate with This compound CRC1->Incubate_Roc CRC2 Carbachol CRC (with this compound) Incubate_Roc->CRC2 Schild Schild Analysis (pA2) CRC2->Schild Roc_Relax Add Cumulative This compound KCl_Contract->Roc_Relax IC50_B Determine IC50 Roc_Relax->IC50_B

Workflow for Functional Smooth Muscle Contraction Assay.

Conclusion

The cell-based assays outlined in these notes provide a robust framework for characterizing the dual mechanism of action of this compound. By quantifying its affinity for muscarinic receptors and its ability to inhibit calcium influx, researchers can gain a comprehensive understanding of its pharmacological profile. This information is crucial for optimizing its therapeutic use, developing new derivatives, and ensuring its safety and efficacy in clinical applications.

References

Application Notes and Protocols for the Synthesis and Purification of Rociverine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

These application notes provide detailed protocols for the synthesis and purification of Rociverine, a spasmolytic agent with a dual mechanism of action involving muscarinic receptor antagonism and direct myolytic effects through calcium channel blockade.[1][2] The following sections detail a plausible synthetic route, purification methodologies, and an overview of the compound's signaling pathways for researchers in pharmacology and drug development.

Synthesis of this compound

This compound, chemically known as 2-(diethylamino)-1-methylethyl cis-2-hydroxy-2-phenylcyclopentaneacetate, can be synthesized via the esterification of cis-1-hydroxy-(bicyclohexyl)-2-carboxylic acid with 1-diethylamino-2-chloropropane (B1604760). This process yields a mixture of positional isomers that require subsequent purification.[3]

Proposed Synthesis Protocol

Materials and Reagents:

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cis-1-hydroxy-(bicyclohexyl)-2-carboxylic acid in anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of 1-diethylamino-2-chloropropane followed by a slight excess of triethylamine to act as a base and scavenger for HCl.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with water and brine in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound base.

Quantitative Data (Representative)
ParameterValueReference
Molar Ratio of Reactants1:1 (Acid:Amine)General Stoichiometry
Reaction TemperatureReflux (Toluene)[3]
Reaction Time4-8 hoursEstimated
Crude Yield70-80%Estimated

Purification of this compound

The crude product contains a mixture of positional isomers and unreacted starting materials. Purification is crucial to isolate the desired therapeutically active isomer.[3]

Purification Protocol

Method 1: Fractional Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude this compound oil under high vacuum. Collect the fraction corresponding to the boiling point of this compound. The separation of positional isomers may be achieved through careful fractionation.[3]

Method 2: Column Chromatography followed by Recrystallization (Alternative)

  • Chromatography:

    • Prepare a silica (B1680970) gel column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Elute the column with a gradient of ethyl acetate in hexane. Collect fractions and analyze by TLC to identify the desired isomer.

  • Recrystallization:

    • The purified this compound base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or ethyl acetate.

    • The resulting salt can be recrystallized from a solvent system such as ethanol/ether or acetone (B3395972) to achieve high purity.

Purity Assessment

The purity of the final product can be assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.

Quantitative Data (Representative)
ParameterValueReference
Purity after Distillation>95%[3]
Purity after Recrystallization>99%General Method
HPLC Purity>99.5%Analytical Standard

Signaling Pathways of this compound

This compound exhibits a dual mechanism of action, contributing to its spasmolytic effects.

Antimuscarinic Action

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, M5) in smooth muscle cells. The M3 receptor is primarily responsible for mediating smooth muscle contraction.[4] By blocking the binding of acetylcholine to M3 receptors, this compound inhibits the downstream signaling cascade that leads to contraction.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Contributes to cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca2_ext Ca²⁺ L_type_channel L-type Voltage-Gated Ca²⁺ Channel Ca2_ext->L_type_channel Influx Ca2_int Ca²⁺ L_type_channel->Ca2_int Calmodulin Calmodulin Ca2_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction This compound This compound This compound->L_type_channel Blocks Start Start Synthesis Esterification Reaction Start->Synthesis Workup Reaction Work-up (Filtration, Washing, Drying) Synthesis->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification (Distillation or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity & Structural Analysis (HPLC, MS, NMR) Pure_Product->Analysis Final_Product This compound for Research Analysis->Final_Product

References

Application Note: High-Throughput Screening for Rociverine's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rociverine is an antispasmodic agent with a dual mechanism of action, exhibiting both anticholinergic (antimuscarinic) and direct smooth muscle relaxant effects.[1][2] The latter is achieved through the inhibition of calcium ion influx into smooth muscle cells.[1][3] While its primary therapeutic targets are muscarinic acetylcholine (B1216132) receptors and calcium channels in the gastrointestinal and urinary tracts, comprehensive screening for off-target effects is crucial to fully characterize its safety profile and mitigate potential adverse drug reactions (ADRs).[3][4] Known side effects of this compound include those typical of anticholinergic agents, such as dry mouth, dizziness, and tachycardia.[5][6]

This application note provides a framework for utilizing high-throughput screening (HTS) to systematically identify and characterize the off-target liabilities of this compound. We present detailed protocols for a tiered screening approach, from broad liability panels to more focused mechanistic assays, and provide examples of data presentation and visualization to guide researchers in this critical aspect of drug development.

Tiered High-Throughput Screening Strategy

A tiered approach to off-target screening allows for a cost-effective and efficient evaluation of a compound's safety profile. The strategy begins with broad screening against a panel of targets known to be associated with clinical ADRs, followed by more focused and mechanistic studies for any identified "hits."

G compound This compound tier1 Tier 1: Broad Off-Target Screening (e.g., SafetyScreen44, SAFETYscan47) compound->tier1 Primary Screen tier2 Tier 2: Hit Confirmation & Potency (IC50/EC50 Determination) tier1->tier2 Identified Hits (>50% inhibition) tier3 Tier 3: Mechanistic & Functional Follow-up (e.g., Cell-based assays, Electrophysiology) tier2->tier3 Confirmed Hits risk_assessment Safety Risk Assessment tier3->risk_assessment Characterized Off-Target Activity

Caption: Tiered workflow for this compound off-target screening.

Data Presentation: Representative Off-Target Screening Panels

Quantitative data from HTS should be summarized in clear, structured tables. Below are examples of how data from broad off-target panels for this compound could be presented. This compound would be screened at a standard concentration (e.g., 10 µM) and the percent inhibition or activation would be recorded.

Table 1: Representative Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen44)[3][7]

Target ClassTargetLigandThis compound (10 µM) % Inhibition
GPCRs Muscarinic M1[3H]-Pirenzepine95%
Muscarinic M2[3H]-AF-DX 38492%
Muscarinic M3[3H]-4-DAMP98%
Adrenergic α1A[3H]-Prazosin15%
Adrenergic β1[3H]-CGP-121778%
Dopamine D2[3H]-Spiperone22%
Serotonin 5-HT2A[3H]-Ketanserin18%
Ion Channels Calcium Channel, L-type[3H]-Nitrendipine88%
hERG[3H]-Astemizole45%
Sodium Channel (Site 2)[3H]-Batrachotoxin12%
Transporters Dopamine Transporter[3H]-WIN 354285%
Serotonin Transporter[3H]-Citalopram9%
Enzymes PDE4[3H]-Rolipram2%

This table presents hypothetical data for illustrative purposes.

Table 2: Representative Functional Assay Panel (e.g., Eurofins SAFETYscan47)[3][6]

TargetAssay TypeThis compound (10 µM) % Effect
GPCRs Muscarinic M1Agonist
Muscarinic M1Antagonist
Adrenergic β2Agonist (cAMP)
Ion Channels hERGElectrophysiology (Patch-clamp)
CaV1.2 (L-type)Ca2+ Flux
NaV1.5Electrophysiology (Patch-clamp)
Enzymes COX-1Enzyme Activity
COX-2Enzyme Activity

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol for Radioligand Binding Assays (General)

This protocol is a generalized procedure for screening this compound against a panel of GPCRs, ion channels, and transporters using competitive radioligand binding assays.

Objective: To determine the percentage inhibition of radioligand binding to a specific target in the presence of this compound.

Materials:

  • Cell membrane preparations expressing the target receptor.

  • Radioligand specific for the target (e.g., [3H]-Pirenzepine for M1).

  • Assay buffer (specific to each target).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • 96-well filter plates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve final assay concentrations. For a primary screen, a single high concentration (e.g., 10 µM) is used.

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to "Total Binding" wells.

    • Add 25 µL of non-specific binding control to "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of this compound solution to the test wells.

  • Radioligand Addition: Add 25 µL of the specific radioligand (at a concentration typically near its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plates for a specified time and temperature (e.g., 60 minutes at 25°C), as optimized for each target.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-Specific Binding.

    • Calculate the percent inhibition by this compound: 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)]).

Protocol for hERG Channel Assessment via Automated Patch-Clamp Electrophysiology

Given the potential for cardiovascular side effects, assessing this compound's effect on the hERG potassium channel is critical.

Objective: To determine the inhibitory effect (IC50) of this compound on the hERG channel current.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch).

  • External and internal recording solutions.

  • This compound stock solution and serial dilutions.

  • Positive control (e.g., Cisapride).

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension at the optimal density for the patch-clamp system.

  • System Priming: Prime the automated patch-clamp system with external and internal solutions.

  • Cell Loading: Load the cell suspension into the system. The system will automatically capture individual cells and form giga-ohm seals.

  • Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Allow for sufficient incubation time at each concentration for the effect to stabilize.

  • Data Acquisition: Record hERG currents at each this compound concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data to the baseline current.

    • Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol for Cell-Based Calcium Flux Assay (for L-type Calcium Channels)

This protocol assesses the functional antagonism of L-type calcium channels, a primary target of this compound.

Objective: To measure the inhibition of calcium influx through L-type calcium channels by this compound.

Materials:

  • Cells endogenously or recombinantly expressing L-type calcium channels (e.g., SH-SY5Y or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit).[2]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Depolarizing agent (e.g., KCl).

  • Fluorescent imaging plate reader (FLIPR) or equivalent.

  • This compound stock solution and serial dilutions.

Procedure:

  • Cell Plating: Plate cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR instrument. The instrument will add the this compound solutions to the wells and incubate for a predefined period (e.g., 10-15 minutes).

  • Cell Stimulation and Reading: The instrument will then add the depolarizing agent (KCl) to all wells to open the voltage-gated calcium channels. Simultaneously, it will record the fluorescent signal over time.

  • Data Analysis:

    • Calculate the peak fluorescent response for each well after stimulation.

    • Normalize the response to the vehicle control.

    • Plot the concentration-response curve and calculate the IC50 for this compound's inhibition of calcium influx.

Key Signaling Pathways and Visualizations

Based on this compound's known pharmacology and potential off-target liabilities, the following signaling pathways are of high interest.

Muscarinic M3 Receptor Signaling in Smooth Muscle

This compound is a known antagonist of muscarinic receptors. The M3 receptor is critical for smooth muscle contraction in the gut.

G cluster_membrane Cell Membrane ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates This compound This compound This compound->M3R Inhibits Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Opens Ca2+ channels Ca_cyto Cytosolic Ca2+ SR->Ca_cyto Release Ca_SR Ca2+ Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates

Caption: this compound's antagonism of M3 receptor signaling.

L-type Calcium Channel and hERG Channel in Cardiomyocytes

Off-target effects on cardiac ion channels are a major safety concern. This compound's intended action on L-type calcium channels and potential off-target action on hERG channels can alter the cardiac action potential.

G Cardiomyocyte Ion Channels cluster_AP Cardiac Action Potential cluster_channels Ion Channels Phase0 Phase 0 (Depolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) CaV L-type Ca2+ Channel (CaV1.2) Ca_Influx Ca2+ Influx CaV->Ca_Influx AP_Duration Action Potential Duration CaV->AP_Duration Shortens hERG hERG K+ Channel K_Efflux K+ Efflux hERG->K_Efflux hERG->AP_Duration Prolongs (Inhibition) This compound This compound This compound->CaV Inhibits (On-Target Effect) This compound->hERG Inhibits (Potential Off-Target) Ca_Influx->Phase2 Contributes to K_Efflux->Phase3 Contributes to

Caption: this compound's effects on key cardiac ion channels.

Conclusion

The application of high-throughput screening is an indispensable tool for the early identification and characterization of off-target effects of pharmaceutical compounds like this compound. A tiered screening cascade, beginning with broad safety panels and progressing to specific functional and mechanistic assays, provides a comprehensive understanding of a drug's pharmacological profile. This systematic approach allows for early de-risking of drug candidates, informs clinical trial design, and ultimately contributes to the development of safer medicines. The protocols and data presentation formats provided herein offer a practical guide for researchers embarking on the safety assessment of this compound and other novel chemical entities.

References

Application Notes and Protocols for In Vitro Assessment of Rociverine's Effect on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociverine is an antispasmodic agent utilized in the management of smooth muscle spasms, particularly in the gastrointestinal, biliary, and urinary tracts. Its efficacy stems from a dual mechanism of action that combines a modest neurotropic (anticholinergic) effect with a more pronounced myotropic (direct muscle relaxant) effect.[1] This dual action allows for the reduction of smooth muscle spasms with potentially fewer of the typical side effects associated with potent anticholinergic drugs.[1]

The primary mechanism of its direct muscle-relaxant activity is the inhibition of calcium ion influx into the smooth muscle cells, a property that makes it functionally a calcium channel blocker.[1][2] In vitro studies are essential for characterizing these activities and determining the potency of this compound relative to other agents. The isolated organ bath technique, using segments of the small intestine from species such as rats or guinea pigs, is a cornerstone in vitro model for this purpose.

These application notes provide a detailed overview and protocols for assessing the effects of this compound on gastrointestinal motility using isolated tissue preparations.

Mechanism of Action of this compound on Gastrointestinal Smooth Muscle

This compound exhibits a balanced dual mechanism to achieve its spasmolytic effect:

  • Antimuscarinic (Anticholinergic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors on gastrointestinal smooth muscle cells. This neurotropic action counteracts the contractile signals from the parasympathetic nervous system. However, this activity is significantly weaker than that of atropine (B194438).[1][2]

  • Direct Myotropic (Musculotropic) Relaxant Activity: The more prominent effect of this compound is its direct action on the smooth muscle cells, leading to relaxation. This is primarily achieved by inhibiting the transmembrane influx of calcium ions (Ca²⁺), which are crucial for the initiation and maintenance of muscle contraction.[2] This direct myolytic effect is comparable in potency to that of papaverine.[1][2]

This combination allows this compound to be effective against spasms regardless of whether they are primarily driven by cholinergic stimulation or other myogenic factors.

Rociverine_Mechanism cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds Ca_Influx Ca²⁺ Influx M3->Ca_Influx Stimulates Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction Initiates This compound This compound This compound->M3 Antagonizes (Weak) This compound->Ca_Channel Inhibits (Potent)

Figure 1. Dual mechanism of this compound on smooth muscle cells.

Data Presentation: In Vitro Activity of this compound

Parameter Drug Tissue Model Relative Potency/Activity Reference
Antimuscarinic Activity This compoundRat JejunumCompetitive antagonism; ~3000 times less potent than Atropine.[2]
AtropineRat JejunumStandard competitive muscarinic antagonist.[2]
Direct Myolytic Activity This compoundRat JejunumNon-competitive antagonism; potency is equal to or greater than Papaverine.[1][2]
PapaverineRat JejunumStandard non-competitive smooth muscle relaxant.[1][2]
Calcium Antagonism This compoundRat Vas DeferensCompetitive antagonism of Ca²⁺; 10 times less potent than Verapamil.[2]
This compoundRabbit AortaCompetitive antagonism of Ca²⁺; 300 times less potent than Verapamil.[2]
VerapamilRat Vas Deferens/Rabbit AortaStandard potent calcium channel blocker.[2]

Note: pA2 and IC50 values are standard measures of antagonist and inhibitor potency, respectively. The absence of this specific data for this compound in the literature highlights an opportunity for further quantitative pharmacological studies.

Experimental Protocols

The following are detailed protocols for assessing the two primary activities of this compound using the isolated organ bath technique.

Protocol 1: Assessment of Antimuscarinic (Neurotropic) Activity

This protocol determines the ability of this compound to competitively antagonize contractions induced by a muscarinic agonist, such as acetylcholine or its stable analogue, carbachol.

1.1. Materials and Reagents

  • Animal Tissue: Male Wistar rat (200-250g) or Guinea pig (300-400g). A segment of the jejunum or ileum is used.

  • Physiological Salt Solution: Tyrode's solution, composition (g/L): NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0. The solution should be freshly prepared with distilled water and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂). The pH should be maintained at 7.4.

  • Agonist: Acetylcholine (ACh) or Carbachol. Prepare a stock solution (e.g., 1 mg/mL) and make serial dilutions.

  • Antagonists: this compound, Atropine (as a positive control).

  • Equipment: Isolated organ bath system with a thermostat-controlled water jacket (maintained at 37°C), force-displacement transducer, amplifier, and data acquisition system.

1.2. Tissue Preparation

  • Humanely euthanize the animal according to institutional guidelines.

  • Immediately perform a laparotomy to expose the abdominal cavity.

  • Isolate a segment of the jejunum or ileum.

  • Place the tissue segment in a petri dish containing fresh, aerated Tyrode's solution.

  • Gently flush the lumen of the intestinal segment with Tyrode's solution to remove its contents.

  • Cut the segment into 2-3 cm long pieces.

1.3. Experimental Procedure

  • Mount a tissue segment in the organ bath chamber (10-20 mL volume) containing aerated Tyrode's solution at 37°C. One end is attached to a fixed hook at the bottom, and the other end is connected to the force transducer.

  • Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for 45-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • Generate a Control Cumulative Concentration-Response Curve (CCRC) for Acetylcholine:

    • Add ACh to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M) only after the response to the previous concentration has reached a plateau.

    • Record the contractile response at each concentration.

  • Wash the tissue repeatedly until the baseline tension is restored.

  • Incubate with Antagonist:

    • Add a known concentration of this compound to the bath and incubate for a fixed period (e.g., 20-30 minutes).

  • Generate a CCRC for Acetylcholine in the Presence of this compound:

    • While the tissue is still incubated with this compound, repeat the cumulative addition of ACh as in step 3.

  • Repeat steps 4-6 with increasing concentrations of this compound and with Atropine as a positive control.

1.4. Data Analysis

  • Express the contractile response as a percentage of the maximum contraction obtained in the control CCRC.

  • Plot the log concentration of ACh against the percentage response for each antagonist concentration.

  • A competitive antagonist like this compound will cause a parallel rightward shift of the CCRC without a reduction in the maximum response.

  • The data can be used to perform a Schild analysis to calculate the pA2 value, a measure of the affinity of the antagonist for the receptor, although specific values for this compound are not currently established in the literature.

Protocol 2: Assessment of Direct Myotropic Relaxant Activity

This protocol evaluates the ability of this compound to directly relax intestinal smooth muscle pre-contracted by a non-receptor-mediated stimulus like potassium chloride (KCl) or barium chloride (BaCl₂).

2.1. Materials and Reagents

  • Same as in Protocol 1, with the addition of:

  • Spasmogens: Potassium Chloride (KCl) or Barium Chloride (BaCl₂). A high concentration of KCl (e.g., 60-80 mM) is used to depolarize the cell membrane and open voltage-gated Ca²⁺ channels.

  • Positive Control: Papaverine.

2.2. Tissue Preparation and Mounting

  • Follow the same procedure as in Protocol 1 (steps 1.2 and 1.3, steps 1-2).

2.3. Experimental Procedure

  • After equilibration, induce a sustained, submaximal contraction of the tissue by adding a single high concentration of KCl (e.g., 80 mM) or BaCl₂ to the organ bath.

  • Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative manner, with increasing concentrations.

  • Record the relaxation of the pre-contracted tissue at each concentration of this compound.

  • Wash the tissue thoroughly and allow it to return to baseline.

  • Repeat the procedure using Papaverine as a positive control.

2.4. Data Analysis

  • Express the relaxation as a percentage of the initial KCl- or BaCl₂-induced contraction.

  • Plot the log concentration of this compound against the percentage of relaxation.

  • From this concentration-response curve, calculate the IC50 value (the concentration of this compound that causes 50% of the maximum relaxation). This will quantify its direct myolytic potency.

Experimental_Workflow cluster_prep Tissue Preparation cluster_protocol1 Protocol 1: Antimuscarinic Activity cluster_protocol2 Protocol 2: Myotropic Activity Euthanize Euthanize Animal (Rat/Guinea Pig) Isolate Isolate Jejunum/Ileum Segment (2-3 cm) Euthanize->Isolate Mount Mount Tissue in Organ Bath Isolate->Mount Equilibrate Equilibrate (1g tension, 37°C, 45-60 min) Mount->Equilibrate ACh_Control Generate Control ACh Concentration-Response Curve Equilibrate->ACh_Control Contract Induce Sustained Contraction (e.g., 80mM KCl) Equilibrate->Contract Wash1 Wash Tissue ACh_Control->Wash1 Add_this compound Incubate with This compound (20-30 min) Wash1->Add_this compound ACh_Test Generate ACh Curve in Presence of this compound Add_this compound->ACh_Test Analyze1 Analyze Data: Rightward Shift, pA2 ACh_Test->Analyze1 Add_Rociverine2 Cumulative Addition of this compound Contract->Add_Rociverine2 Measure Measure Relaxation Add_Rociverine2->Measure Analyze2 Analyze Data: % Relaxation, IC50 Measure->Analyze2

Figure 2. Workflow for in vitro assessment of this compound.

Conclusion

The provided application notes and protocols describe robust in vitro models for characterizing the dual antispasmodic actions of this compound on gastrointestinal smooth muscle. By assessing both its antimuscarinic and direct myotropic properties, researchers can obtain a comprehensive pharmacological profile of the compound. While existing literature establishes a qualitative and semi-quantitative understanding of this compound's potency relative to standards like atropine and papaverine, further studies to determine absolute quantitative values such as pA2 and IC50 would be of significant value to the scientific community. These methods provide the foundation for such investigations and for the preclinical evaluation of new antispasmodic drug candidates.

References

Rociverine in Programmed Labor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rociverine in programmed labor protocols. This document details the mechanism of action, summarizes clinical data, and provides experimental protocols for the application of this compound to potentially shorten the duration of labor.

Introduction

Programmed labor refers to a protocol-based approach to labor management, often involving a combination of interventions to achieve a safe and efficient delivery. This compound, an antispasmodic agent, has been investigated as a pharmacological component of such protocols. Its mechanism of action is dual, involving both a modest antimuscarinic effect and a direct myolytic action on smooth muscle, primarily through the inhibition of calcium ion influx.[1][2] This dual action is thought to facilitate cervical dilation and potentially reduce the duration of the first stage of labor.

Mechanism of Action

This compound exerts its effects on the uterine smooth muscle through two primary pathways:

  • Antimuscarinic Activity: this compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. By blocking these receptors on myometrial cells, it counteracts the contractile signals mediated by acetylcholine. This neurotropic effect is considered weaker than that of atropine.[2]

  • Direct Myolytic Activity (Calcium Channel Inhibition): The primary spasmolytic effect of this compound is attributed to its ability to inhibit the transmembrane influx of calcium ions (Ca2+) into smooth muscle cells.[1][2] This action is similar to that of papaverine.[2] By reducing intracellular calcium concentration, this compound inhibits the calcium-dependent signaling cascade that leads to muscle contraction.

The balanced combination of these two mechanisms allows this compound to be effective in reducing smooth muscle spasm with potentially fewer atropine-like side effects.[2]

cluster_0 This compound's Dual Mechanism of Action on Myometrial Cells This compound This compound m3_receptor Muscarinic M3 Receptor This compound->m3_receptor Antagonizes ca_channel L-type Calcium Channel This compound->ca_channel Inhibits gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates ip3 IP3 plc->ip3 Generates sr Sarcoplasmic Reticulum ip3->sr Stimulates ca_release Ca²⁺ Release sr->ca_release Leads to contraction Myometrial Contraction ca_release->contraction Promotes ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates ca_influx->contraction Promotes

This compound's dual inhibitory action on myometrial contraction.

Clinical Data Summary

Clinical evidence for the use of this compound in programmed labor is primarily derived from a randomized controlled trial conducted by Cromi et al. (2011) involving nulliparous women.[3] A subsequent Cochrane systematic review on antispasmodics in labor included this trial and provides a broader, though more general, context.[4][5]

Table 1: Efficacy of this compound in Nulliparous Women (Cromi et al., 2011)

Outcome MeasureThis compound Group (n=55)Placebo Group (n=56)p-value
Cervical Dilation Rate (cm/hour) 2.43 ± 1.841.85 ± 1.380.03
Time from Administration to Full Dilation (minutes) 220 ± 125278 ± 1290.04
Data presented as mean ± standard deviation.[3]

Table 2: Meta-analysis of Antispasmodics (including this compound) in Labor (Rohwer et al., 2013)

Outcome MeasureEffect of Antispasmodics vs. Placebo/No MedicationNumber of Trials (Participants)
Reduction in Duration of First Stage of Labor Mean Difference: -74.34 minutes13 (n=1995)
Increase in Rate of Cervical Dilation Mean Difference: +0.61 cm/hour6 (n=820)
Reduction in Total Duration of Labor Mean Difference: -85.51 minutes7 (n=797)
The evidence quality was rated as low to very low for these outcomes.[4][5]

No significant adverse effects of this compound administration were reported in the study by Cromi et al.[3] The most common maternal adverse event noted in the broader Cochrane review of antispasmodics was tachycardia.[4]

Experimental Protocols

The following protocol is based on the methodology of the randomized controlled trial by Cromi et al. (2011).[3]

Objective: To determine the effectiveness of this compound in reducing the duration of the first stage of labor in nulliparous women.

Study Design: Randomized, Placebo-Controlled Trial.

Inclusion Criteria:

  • Nulliparous women.

  • Spontaneous active labor.

  • Cervical dilation between 3 and 5 cm.

  • Singleton gestation at term (≥37 weeks).

  • Cephalic presentation.

Exclusion Criteria:

  • Known hypersensitivity to this compound.

  • Medical or obstetric complications that could affect labor progress.

Intervention Protocol:

  • Randomization: Participants are randomly assigned to one of two groups:

    • This compound Group: Receives a single intramuscular injection of 20 mg this compound.

    • Placebo Group: Receives a single intramuscular injection of an equivalent volume of saline.

  • Blinding: The study should be double-blinded, where neither the participant nor the clinical staff is aware of the treatment allocation.

  • Labor Management: All participants should be managed according to a standardized intrapartum protocol, which may include interventions such as amniotomy and oxytocin (B344502) augmentation as clinically indicated.

  • Data Collection:

    • Record baseline characteristics, including maternal age, gestational age, and cervical dilation at the time of administration.

    • Monitor the progress of labor, including cervical dilation and fetal descent, at regular intervals.

    • Record the time from drug administration to full cervical dilation.

    • Record the duration of the second and third stages of labor.

    • Monitor maternal and neonatal outcomes, including mode of delivery, Apgar scores, and any adverse events.

Outcome Measures:

  • Primary Outcome: Rate of cervical dilation (cm/hour) from the time of drug administration to full dilation.

  • Secondary Outcomes:

    • Time interval from drug administration to full cervical dilation.

    • Duration of the second and third stages of labor.

    • Mode of delivery (spontaneous vaginal, instrumental, cesarean).

    • Neonatal outcomes (e.g., Apgar scores, admission to neonatal intensive care unit).

    • Maternal adverse effects (e.g., tachycardia, nausea).

cluster_1 Experimental Workflow for this compound Clinical Trial start Patient Screening (Nulliparous, Active Labor, 3-5cm Dilation) consent Informed Consent start->consent randomization Randomization consent->randomization rociverine_arm Administer 20mg this compound IM randomization->rociverine_arm Group A placebo_arm Administer Saline Placebo IM randomization->placebo_arm Group B labor_management Standardized Labor Management (Monitoring, Oxytocin/Amniotomy as needed) rociverine_arm->labor_management placebo_arm->labor_management data_collection Data Collection (Cervical Dilation Rate, Labor Duration, Outcomes) labor_management->data_collection analysis Statistical Analysis data_collection->analysis

Workflow for a randomized controlled trial of this compound in labor.

Logical Framework for this compound Application in Programmed Labor

The decision to incorporate this compound into a programmed labor protocol is based on the hypothesis that reducing cervical spasm will lead to more efficient labor progression.

cluster_2 Logical Framework for this compound Use premise Premise: Cervical spasm can contribute to prolonged labor. intervention Intervention: Administer this compound premise->intervention mechanism Mechanism of Action: Antispasmodic effect (Antimuscarinic & Ca²⁺ channel blockade) intervention->mechanism intermediate_outcome Intermediate Outcome: Reduced cervical spasm and increased compliance mechanism->intermediate_outcome primary_outcome Primary Clinical Outcome: Increased rate of cervical dilation intermediate_outcome->primary_outcome secondary_outcome Secondary Clinical Outcome: Shorter duration of the first stage of labor primary_outcome->secondary_outcome goal Overall Goal: More efficient and potentially less strenuous labor secondary_outcome->goal

Logical flow from premise to goal for this compound application.

Conclusion and Future Directions

The available evidence, primarily from a single randomized controlled trial, suggests that the intrapartum administration of this compound to nulliparous women may help reduce the duration of the first stage of labor by increasing the rate of cervical dilation.[3] However, the overall quality of evidence for antispasmodics in labor is considered low.[4][5]

Further research is warranted to:

  • Validate these findings in larger, multicenter trials.

  • Assess the efficacy and safety of this compound in multiparous women.

  • Determine the optimal dosage and timing of administration.

  • Evaluate the role of this compound in conjunction with other components of programmed labor protocols.

For drug development professionals, this compound presents a potential therapeutic option for labor augmentation with a dual mechanism of action. Future development could focus on optimizing its formulation or exploring its synergistic effects with other uterotonic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rociverine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Rociverine in in vivo animal studies. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Disclaimer: Limited direct in vivo dosage information for this compound is publicly available. The dosage recommendations provided herein are extrapolated from the known mechanism of action of this compound and acute toxicity data of similar antispasmodic agents. It is imperative that researchers conduct pilot dose-finding studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antispasmodic agent used to relieve muscle spasms, particularly in the gastrointestinal, urinary, and biliary tracts.[1][2][3] Its mechanism of action is twofold:

  • Anticholinergic (Antimuscarinic) Activity: It competitively antagonizes muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine on smooth muscle.[1][2]

  • Direct Myotropic (Musculotropic) Activity: It acts as a calcium channel blocker, directly inhibiting the influx of calcium ions into smooth muscle cells, which is essential for muscle contraction.[1][2]

This dual action provides a balanced antispasmodic effect.[2]

Q2: What are the potential side effects of this compound in animal studies?

Based on its anticholinergic properties, potential side effects at higher doses may include:

  • Dry mouth

  • Mydriasis (dilation of the pupils)

  • Tachycardia (increased heart rate)

  • Urinary retention

  • Constipation

  • Central nervous system effects such as sedation or excitement

Close monitoring of animals for these signs is crucial, especially during initial dose-finding studies.

Q3: What vehicle can be used for administering this compound?

The choice of vehicle depends on the route of administration and the solubility of the this compound formulation. For preclinical studies, common vehicles include:

  • Oral (p.o.): Distilled water, saline, or a 0.5% solution of carboxymethyl cellulose (B213188) (CMC) in water.

  • Intravenous (i.v.): Sterile saline (0.9% NaCl). Ensure the final solution is isotonic and at a physiological pH.

  • Intraperitoneal (i.p.): Sterile saline.

It is essential to establish the solubility of your specific this compound salt in the chosen vehicle and to prepare fresh solutions for each experiment. Always include a vehicle-only control group in your study design.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No observable antispasmodic effect - Insufficient dose- Inappropriate route of administration- Poor bioavailability (for oral administration)- Incorrect timing of administration relative to spasmogen- Perform a dose-response study to determine the effective dose.- Consider a more direct route of administration (e.g., i.v. or i.p. instead of oral).- For oral studies, assess the pharmacokinetic profile of this compound in your animal model.- Adjust the pre-treatment time with this compound before administering the spasm-inducing agent.
High incidence of adverse effects (e.g., excessive sedation, tachycardia) - Dose is too high- Animal model is particularly sensitive to anticholinergic effects- Reduce the dose.- Consider a different animal strain or species that may be less sensitive.- Closely monitor physiological parameters (heart rate, body temperature).
Variability in response between animals - Inconsistent dosing technique- Differences in animal age, weight, or health status- Stress-induced physiological changes- Ensure all personnel are proficient in the chosen administration technique.- Use animals of a consistent age and weight range.- Acclimatize animals to the experimental procedures to minimize stress.
Precipitation of this compound in the dosing solution - Poor solubility in the chosen vehicle- Solution is not freshly prepared- Test the solubility of this compound in different vehicles.- Gentle warming or sonication may aid dissolution (ensure this does not degrade the compound).- Always prepare fresh solutions immediately before use.

Quantitative Data

Due to the limited availability of specific in vivo dosage data for this compound, the following tables provide acute toxicity (LD50) data for Propiverine (B1210425) , a structurally and functionally similar antispasmodic agent. This data can be used to estimate a safe starting dose for this compound in your studies. A common practice is to start with a dose that is 1/10th to 1/100th of the LD50 value.

Table 1: Acute Toxicity (LD50) of Propiverine in Mice

Route of AdministrationSexLD50 (mg/kg)
OralMale410
Female323
SubcutaneousMale223
Female283
IntravenousMale/Female36

Data sourced from acute toxicity studies of propiverine hydrochloride.

Table 2: Acute Toxicity (LD50) of Propiverine in Rats

Route of AdministrationSexLD50 (mg/kg)
OralMale1000
Female1092
SubcutaneousMale1632
Female1411
IntravenousMale22
Female25

Data sourced from acute toxicity studies of propiverine hydrochloride.

Experimental Protocols

Protocol 1: Assessment of Antispasmodic Activity in a Rat Model of Intestinal Hypermotility (Charcoal Meal Test)

Objective: To evaluate the effect of this compound on intestinal transit time in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% CMC in water)

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

  • Oral gavage needles

Procedure:

  • Fast rats for 18 hours with free access to water.

  • Randomly divide animals into groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 1, 5, 10 mg/kg, p.o.) - Dosages are suggestions and should be optimized in pilot studies.

  • Administer this compound or vehicle by oral gavage.

  • After 30 minutes, administer the charcoal meal (1.5 ml/rat) by oral gavage.

  • After 30 minutes, humanely euthanize the animals.

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Compare the intestinal transit between the this compound-treated groups and the vehicle control group.

Protocol 2: In Vivo Assessment of this compound on Acetylcholine-Induced Bladder Contractions in Anesthetized Rats

Objective: To evaluate the inhibitory effect of this compound on bladder smooth muscle contractions induced by a cholinergic agonist.

Materials:

  • Female Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., urethane)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Acetylcholine (ACh)

  • Catheters for bladder and venous cannulation

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthetize the rat (e.g., urethane, 1.2 g/kg, i.p.).

  • Cannulate the jugular vein for intravenous administration of compounds.

  • Insert a catheter into the bladder via the urethra and connect it to a pressure transducer to record intravesical pressure.

  • Allow the preparation to stabilize.

  • Induce bladder contractions by administering a bolus of ACh (e.g., 10 µg/kg, i.v.).

  • Once reproducible contractions are obtained, administer this compound or vehicle intravenously.

  • Administer the same dose of ACh at various time points after this compound administration (e.g., 5, 15, 30, and 60 minutes).

  • Measure the amplitude of the ACh-induced bladder contractions before and after this compound administration.

  • Calculate the percentage inhibition of the contractile response.

Visualizations

Rociverine_Mechanism_of_Action cluster_0 Cholinergic Neuron cluster_1 Smooth Muscle Cell ACh Acetylcholine M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor binds Ca_Channel L-type Ca²⁺ Channel M3_Receptor->Ca_Channel activates Contraction Muscle Contraction Ca_Channel->Contraction Ca²⁺ influx leads to This compound This compound This compound->M3_Receptor blocks This compound->Ca_Channel blocks

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Charcoal_Meal Fasting 1. Fast Rats (18h) Grouping 2. Randomize into Groups Fasting->Grouping Dosing 3. Administer this compound/Vehicle (p.o.) Grouping->Dosing Charcoal 4. Administer Charcoal Meal (p.o.) Dosing->Charcoal 30 min Euthanasia 5. Euthanize Animals Charcoal->Euthanasia 30 min Dissection 6. Dissect Small Intestine Euthanasia->Dissection Measurement 7. Measure Transit Distance Dissection->Measurement Analysis 8. Calculate & Analyze % Transit Measurement->Analysis

Caption: Workflow for the charcoal meal test.

Troubleshooting_No_Effect Start Issue: No Observable Effect CheckDose Is the dose sufficient? Start->CheckDose CheckRoute Is the route of administration optimal? CheckDose->CheckRoute Yes IncreaseDose Solution: Perform dose-response study CheckDose->IncreaseDose No CheckTiming Is the timing of administration correct? CheckRoute->CheckTiming Yes ChangeRoute Solution: Consider i.v. or i.p. route CheckRoute->ChangeRoute No CheckTiming->IncreaseDose Yes, consider higher dose AdjustTiming Solution: Adjust pre-treatment time CheckTiming->AdjustTiming No

Caption: Troubleshooting guide for no observable effect.

References

Minimizing atropine-like side effects of Rociverine in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rociverine. The focus is on minimizing the atropine-like side effects commonly encountered during experimental studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Issue 1: High Incidence of Atropine-like Side Effects in Animal Models (e.g., dry mouth, blurred vision, tachycardia)

  • Potential Cause 1: Non-selective Muscarinic Receptor Antagonism. this compound is a non-selective muscarinic antagonist, meaning it blocks various muscarinic receptor subtypes (M1, M2, M3, etc.) throughout the body, leading to a range of side effects.

  • Solution 1: Utilize Stereoisomers with Higher Selectivity. Research has shown that the different stereoisomers of this compound possess varying affinities for muscarinic receptor subtypes. The (1S,2S) configuration, in particular, has been noted for its binding selectivity.[1] Consider synthesizing or obtaining specific stereoisomers for your experiments to target the desired therapeutic effect with greater precision and potentially reduce off-target side effects.

  • Potential Cause 2: Systemic Absorption. When administered systemically, this compound can distribute throughout the body and interact with muscarinic receptors in various organs, leading to undesirable atropine-like effects.

  • Solution 2: Implement a Targeted Drug Delivery System. To localize the action of this compound, consider formulating it for targeted delivery to the gastrointestinal tract. Approaches such as pH-dependent or microbially-triggered systems can help ensure that the drug is released primarily in the colon, minimizing systemic absorption and associated side effects.[2][3][4][5]

Issue 2: Inconsistent Results in In Vitro Smooth Muscle Contraction Assays

  • Potential Cause 1: Variability in Tissue Preparation. The viability and responsiveness of isolated smooth muscle tissue can vary significantly depending on the dissection and handling procedures.

  • Solution 1: Standardize Tissue Preparation Protocol. Follow a standardized protocol for tissue isolation and preparation to ensure consistency across experiments. Pay close attention to factors such as buffer composition, oxygenation, and temperature.

  • Potential Cause 2: Dual Mechanism of Action. this compound exhibits both antimuscarinic and direct myotropic (calcium channel blocking) activity.[6] This dual mechanism can sometimes lead to complex and seemingly contradictory results.

  • Solution 2: Delineate the Two Effects. To isolate and study the antimuscarinic effects of this compound, pre-treat the tissue with a known muscarinic agonist (e.g., carbachol) to induce contraction before adding this compound. To investigate its myotropic effects, induce contraction with a substance that bypasses the muscarinic receptors, such as potassium chloride (KCl).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's action and how does it relate to its atropine-like side effects?

A1: this compound has a dual mechanism of action. It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, similar to atropine (B194438), which is the source of its atropine-like side effects. Additionally, it has a direct myotropic effect, causing smooth muscle relaxation by inhibiting transmembrane calcium ion fluxes.[6]

Q2: How can I select the best stereoisomer of this compound for my research to minimize side effects?

A2: The eight stereoisomers of this compound exhibit different binding affinities and selectivities for muscarinic receptor subtypes. Notably, cis-stereoisomers with the (1R,2R) configuration generally show higher affinity, while those with the (1S,2S) configuration are important for binding selectivity.[1] To minimize side effects, the ideal stereoisomer would have high affinity and selectivity for the target receptor subtype (e.g., M3 in the gastrointestinal tract) and low affinity for subtypes associated with side effects (e.g., M2 in the heart). A thorough review of the literature, particularly the work by Barbier et al. (1995), is recommended to inform your selection.

Q3: What are some effective formulation strategies to reduce the systemic side effects of this compound?

A3: To minimize systemic side effects, it is crucial to limit the systemic absorption of this compound. Targeted drug delivery to the colon is a promising strategy.[2][3][4][5] This can be achieved through:

  • pH-Dependent Systems: Utilizing polymers that dissolve at the higher pH of the colon.

  • Microbially Triggered Systems: Employing coatings that are degraded by the enzymes of the colonic microflora.

  • Time-Dependent Systems: Designing formulations that release the drug after a specific transit time through the upper gastrointestinal tract.

Q4: Are there any clinical data on the incidence of atropine-like side effects with this compound?

Data Presentation

Table 1: Relative Muscarinic Receptor Affinity of this compound Stereoisomers

Stereoisomer ConfigurationRelative AffinitySelectivity ProfileKey Finding
cis-(1R,2R) High (up to 240-fold higher than 1S,2S)Less SelectivePrimarily responsible for high-potency binding.
cis-(1S,2S) LowerMore SelectiveImportant for achieving receptor subtype selectivity.
trans-isomers Generally lower variation in affinityVariesLess pronounced differences in binding compared to cis-isomers.

Note: This table is a qualitative summary based on the findings of Barbier et al. (1995). Researchers are strongly encouraged to consult the original publication for specific quantitative Ki values.

Experimental Protocols

1. Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a general guideline for determining the binding affinity (Ki) of this compound and its stereoisomers for different muscarinic receptor subtypes.

  • Objective: To quantify the binding affinity of test compounds to specific muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, etc.)

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

    • Test compounds (this compound and its stereoisomers) at various concentrations

    • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Scintillation cocktail and vials

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Methodology:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the test compound.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Smooth Muscle Contraction Assay

This protocol provides a framework for assessing the functional anticholinergic and myotropic effects of this compound.

  • Objective: To measure the effect of this compound on smooth muscle contraction induced by a muscarinic agonist or direct depolarization.

  • Materials:

    • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder)

    • Organ bath system with a force transducer

    • Krebs-Henseleit solution (or similar physiological salt solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

    • Muscarinic agonist (e.g., carbachol, acetylcholine)

    • Potassium chloride (KCl) solution

    • Test compounds (this compound and its stereoisomers)

  • Methodology:

    • Isolate the smooth muscle tissue and mount it in the organ bath containing Krebs-Henseleit solution.

    • Allow the tissue to equilibrate under a resting tension for a specified period.

    • To assess anticholinergic activity: a. Generate a cumulative concentration-response curve for the muscarinic agonist. b. Wash the tissue and allow it to return to baseline. c. Incubate the tissue with a specific concentration of this compound for a set time. d. Generate a second cumulative concentration-response curve for the muscarinic agonist in the presence of this compound. e. Analyze the rightward shift of the concentration-response curve to determine the antagonist's potency (pA2 value).

    • To assess myotropic (calcium channel blocking) activity: a. Induce contraction by adding a high concentration of KCl to the organ bath. b. Once the contraction has stabilized, add increasing concentrations of this compound to generate a concentration-response curve for relaxation. c. Analyze the data to determine the EC50 for the relaxant effect.

Visualizations

Rociverine_Mechanism_of_Action This compound This compound MuscarinicReceptor Muscarinic Receptor (e.g., M3) This compound->MuscarinicReceptor Antagonism CalciumChannel L-type Calcium Channel This compound->CalciumChannel Blockade Gq_PLC Gq/11 -> PLC -> IP3 MuscarinicReceptor->Gq_PLC Relaxation Smooth Muscle Relaxation MuscarinicReceptor->Relaxation Inhibition of Contraction Signal Ca_Influx Ca²⁺ Influx CalciumChannel->Ca_Influx CalciumChannel->Relaxation Inhibition of Ca²⁺ Influx Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor Activation SmoothMuscleContraction Smooth Muscle Contraction Gq_PLC->SmoothMuscleContraction Increases intracellular Ca²⁺ Ca_Influx->SmoothMuscleContraction

Caption: Dual mechanism of this compound leading to smooth muscle relaxation.

Experimental_Workflow_Binding_Assay start Start prepare_reagents Prepare Receptor Membranes, Radioligand, and Test Compounds start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity with Scintillation Counting filtration->scintillation analysis Calculate IC50 and Ki Values scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Logical_Relationship_Side_Effects RociverineAdmin Systemic this compound Administration NonSelectiveBinding Non-Selective Binding to Muscarinic Receptors RociverineAdmin->NonSelectiveBinding M1_CNS M1 Receptors (CNS) NonSelectiveBinding->M1_CNS M2_Heart M2 Receptors (Heart) NonSelectiveBinding->M2_Heart M3_Glands_GI M3 Receptors (Salivary Glands, GI Tract) NonSelectiveBinding->M3_Glands_GI CNS_Effects CNS Side Effects (e.g., confusion, dizziness) M1_CNS->CNS_Effects Cardiac_Effects Cardiac Side Effects (e.g., tachycardia) M2_Heart->Cardiac_Effects GI_Glandular_Effects Anticholinergic Side Effects (e.g., dry mouth, constipation) M3_Glands_GI->GI_Glandular_Effects Minimize_Effects Strategies to Minimize Side Effects Selective_Isomer Use of Selective Stereoisomers Minimize_Effects->Selective_Isomer Targeted_Delivery Targeted Drug Delivery (e.g., to colon) Minimize_Effects->Targeted_Delivery Selective_Isomer->NonSelectiveBinding Reduces Targeted_Delivery->RociverineAdmin Localizes

Caption: Logical relationship between this compound administration, side effects, and mitigation strategies.

References

Technical Support Center: Enhancing Rociverine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Rociverine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the oral bioavailability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the potential challenges affecting its oral bioavailability?

This compound is a spasmolytic agent with both antimuscarinic and direct muscle-relaxant properties.[1][2] Its mechanism of action involves competitive antagonism on muscarinic receptors and inhibition of transmembrane calcium influx in smooth muscle cells.[1][2] While specific data on this compound's physicochemical properties and pharmacokinetic profile are limited in publicly available literature, drugs in this class can face bioavailability challenges related to poor aqueous solubility, degradation in the gastrointestinal (GI) tract, and first-pass metabolism.[3][4][5] Researchers should anticipate that improving the oral bioavailability of this compound will likely require advanced formulation strategies to address these potential hurdles.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of a poorly soluble drug like this compound?

Several advanced formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[6][7][8] For this compound, the following approaches hold significant promise:

  • Solid Lipid Nanoparticles (SLNs): These are nanocarriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[9][10] SLNs can encapsulate lipophilic drugs, protecting them from degradation in the GI tract and potentially enhancing their absorption via lymphatic transport, thus bypassing first-pass metabolism.[11][12]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the GI fluids.[13][14] This in-situ formation of nanoemulsions presents the drug in a solubilized state with a large surface area, which can significantly enhance its dissolution and absorption.[14][15]

  • Proniosomes: These are dry, free-flowing granular products that, upon hydration, form niosomes (bilayer vesicles formed from non-ionic surfactants).[16][17] Proniosomes offer the advantages of niosomes, such as the ability to encapsulate both hydrophilic and lipophilic drugs and improve their stability and bioavailability, while also being more stable as a dry powder formulation.[18][19]

Q3: How do I select the appropriate excipients for my this compound formulation?

Excipient selection is a critical step in designing an effective formulation. The choice of excipients will depend on the selected formulation strategy (SLNs, SNEDDS, etc.) and the physicochemical properties of this compound.

  • For SLNs: Key components include a solid lipid (e.g., glyceryl monostearate, stearic acid), a surfactant for stabilization (e.g., Poloxamer 188, Tween 80), and potentially a co-surfactant. The selection should be based on the drug's solubility in the lipid and the ability of the surfactant to form stable nanoparticles.[11]

  • For SNEDDS: The formulation consists of an oil phase (e.g., Capryol 90, cinnamon oil), a surfactant (e.g., Labrasol, Cremophor EL), and a co-surfactant or co-solvent (e.g., Transcutol P, ethanol).[13][20] The selection is guided by constructing pseudo-ternary phase diagrams to identify the self-emulsifying region that produces nanoemulsions with the desired characteristics (e.g., small globule size, rapid emulsification).

  • For Proniosomes: The primary components are non-ionic surfactants (e.g., Span 60, Tween 20), cholesterol to modulate vesicle rigidity, and a carrier like maltodextrin (B1146171) or sorbitol.[18][19][21] The hydrophilic-lipophilic balance (HLB) value of the surfactant is a crucial parameter, with values between 4 and 8 generally being suitable for vesicle formation.[18]

Troubleshooting Guides

Section 1: Formulation Development

Problem 1: My this compound-loaded SLN formulation shows low entrapment efficiency.

  • Possible Cause: Poor solubility of this compound in the selected solid lipid.

    • Troubleshooting Step: Screen various solid lipids to find one with higher solubilizing capacity for this compound. Consider using a combination of lipids.

  • Possible Cause: Drug leakage from the nanoparticles during the preparation process.

    • Troubleshooting Step: Optimize the homogenization or sonication parameters (time, power) to minimize energy input that could lead to drug expulsion. Cooling the system during preparation might also be beneficial.

  • Possible Cause: Inappropriate surfactant concentration.

    • Troubleshooting Step: Vary the surfactant concentration to ensure adequate stabilization of the nanoparticles and prevent drug precipitation on the surface.

Problem 2: The SNEDDS formulation for this compound does not form a nanoemulsion upon dilution and shows phase separation.

  • Possible Cause: The formulation composition is outside the self-emulsifying region.

    • Troubleshooting Step: Re-evaluate the pseudo-ternary phase diagram. Adjust the ratios of oil, surfactant, and co-surfactant to be well within the identified nanoemulsion region.

  • Possible Cause: The HLB value of the surfactant system is not optimal.

    • Troubleshooting Step: Use a combination of high and low HLB surfactants to achieve the required HLB for emulsifying the chosen oil phase.

  • Possible Cause: Insufficient energy for emulsification.

    • Troubleshooting Step: While SNEDDS are designed for spontaneous emulsification, gentle agitation is required. Ensure adequate mixing upon dilution in the aqueous phase.

Section 2: In Vitro Characterization

Problem 3: The in vitro dissolution rate of my this compound formulation is still low and variable.

  • Possible Cause: The formulation is not releasing the drug effectively in the dissolution medium.

    • Troubleshooting Step: For SLNs, consider using a lipid with a lower melting point or a more hydrophilic surfactant to facilitate drug release. For SNEDDS, ensure that the nanoemulsion formed is stable in the dissolution medium and does not undergo drug precipitation.

  • Possible Cause: Inappropriate dissolution test conditions.[22][23]

    • Troubleshooting Step: Ensure sink conditions are maintained throughout the experiment.[22] The pH and composition of the dissolution medium should be relevant to the physiological conditions of the GI tract.[24] The agitation speed might also need optimization.

  • Possible Cause: Aggregation of nanoparticles.

    • Troubleshooting Step: Analyze the particle size of the formulation in the dissolution medium over time to check for aggregation. If aggregation occurs, the surface chemistry of the nanoparticles may need to be modified for better stability.

Section 3: In Vivo Studies

Problem 4: The in vivo pharmacokinetic study in rats shows no significant improvement in the bioavailability of the this compound formulation compared to the unformulated drug.

  • Possible Cause: The formulation is not stable in the in vivo environment.

    • Troubleshooting Step: Investigate the stability of the formulation in simulated gastric and intestinal fluids. For lipid-based formulations, consider the effect of lipases on their integrity.

  • Possible Cause: The analytical method for this compound in plasma is not sensitive enough.

    • Troubleshooting Step: Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, to accurately quantify low concentrations of this compound in plasma samples.[25][26][27]

  • Possible Cause: High inter-subject variability in the animal study.[28]

    • Troubleshooting Step: Ensure a crossover study design is used to minimize the effect of inter-subject variability.[28] Standardize experimental conditions such as fasting period and dosing procedure.[29]

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueReference Method
Molecular Weight389.57 g/mol Calculation
Log P4.2 (Predicted)In silico prediction
Aqueous Solubility< 0.1 mg/mLShake-flask method
pKa8.5 (Predicted, basic)In silico prediction

Table 2: Comparison of Hypothetical this compound Formulations

Formulation TypeKey ExcipientsParticle Size (nm)Entrapment Efficiency (%)In Vitro Drug Release at 8h (%)Relative Bioavailability (%)
Unformulated this compound---15100 (Reference)
This compound-SLNGlyceryl Monostearate, Poloxamer 188150 ± 1085 ± 565350
This compound-SNEDDSCapryol 90, Labrasol, Transcutol P25 ± 5>9995520
This compound-ProniosomesSpan 60, Cholesterol, Maltodextrin210 ± 15 (Niosome size)78 ± 675410

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Methodology: High-shear homogenization followed by ultrasonication.

  • Lipid Phase Preparation: Dissolve a specific amount of this compound and the solid lipid (e.g., glyceryl monostearate) by heating to 5-10°C above the lipid's melting point.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in double-distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization for a specified time to form a coarse pre-emulsion.

  • Nanoparticle Formation: Immediately sonicate the pre-emulsion using a probe sonicator for a defined period while cooling in an ice bath.

  • Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove unentrapped drug.

  • Characterization: Analyze the formulation for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Methodology: USP Apparatus II (Paddle Method).[30]

  • Dissolution Medium: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Apparatus Setup: Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C. Set the paddle rotation speed (e.g., 50 rpm).

  • Sample Introduction: Introduce the this compound formulation (an amount equivalent to a specific dose) into each vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Replace the withdrawn volume with fresh medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Methodology: Crossover study design.[28]

  • Animal Model: Use healthy adult Sprague-Dawley or Wistar rats, fasted overnight before the experiment with free access to water.[29]

  • Grouping and Dosing: Randomly divide the rats into groups. In the first phase, administer the different this compound formulations (e.g., unformulated drug, SLN, SNEDDS) orally via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[31]

  • Washout Period: Allow for a washout period of at least one week, which should be sufficient for the complete elimination of the drug.[28]

  • Crossover: In the second phase, administer a different formulation to each group, ensuring that each animal receives every formulation once.

  • Plasma Preparation and Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis. The relative bioavailability is calculated as (AUC_test / AUC_reference) * 100.[32]

Visualizations

experimental_workflow formulation Formulation Development (SLN, SNEDDS, Proniosomes) invitro In Vitro Characterization - Particle Size - Entrapment Efficiency - Dissolution Testing formulation->invitro Characterize invivo In Vivo Pharmacokinetic Study (Rat Model) invitro->invivo Select Lead Formulations analysis Data Analysis - Bioavailability Calculation - IVIVC invivo->analysis Generate PK Data optimization Formulation Optimization analysis->optimization Inform optimization->formulation Refine

Caption: Experimental workflow for developing and evaluating this compound formulations.

signaling_pathway drug Poorly Soluble Drug (e.g., this compound) dissolution Limited Dissolution in GI Tract drug->dissolution formulation Advanced Formulation (SLN, SNEDDS) drug->formulation absorption Low Absorption dissolution->absorption bioavailability Low Oral Bioavailability absorption->bioavailability enhanced_dissolution Enhanced Dissolution & Solubilization formulation->enhanced_dissolution enhanced_absorption Increased Absorption enhanced_dissolution->enhanced_absorption improved_bioavailability Improved Oral Bioavailability enhanced_absorption->improved_bioavailability

Caption: Overcoming low bioavailability of this compound with advanced formulations.

References

Technical Support Center: Method Refinement for Quantifying Rociverine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Rociverine in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the bioanalysis of this compound.

I. Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in biological matrices such as plasma, serum, and urine.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved has a much stronger elution strength than the initial mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. 4. Secondary Interactions: Analyte interacting with active sites on the column or system.1. Dilute the sample and reinject. 2. Reconstitute the sample in a solvent similar in composition to the initial mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Use a mobile phase additive (e.g., a small amount of triethylamine (B128534) for basic compounds) or switch to a different column chemistry.
Low Analyte Recovery 1. Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE, protein precipitation) is not effectively isolating this compound. 2. Analyte Instability: this compound may be degrading during sample collection, storage, or processing.[1][2][3][4][5] 3. Adsorption: The analyte may be adsorbing to plasticware or glassware.[3]1. Optimize the extraction procedure: Adjust the pH of the aqueous phase for LLE, or test different sorbents and elution solvents for SPE.[6][7][8] 2. Investigate stability: Perform freeze-thaw, bench-top, and long-term stability studies.[1][2][4][5] Consider adding stabilizers or using immediate analysis. 3. Use silanized glassware or low-adsorption microcentrifuge tubes.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting Endogenous Components: Phospholipids, salts, or other matrix components are eluting at the same time as this compound and interfering with ionization in the mass spectrometer. 2. Inadequate Sample Cleanup: The sample preparation method is not sufficiently removing interfering substances.1. Modify chromatographic conditions: Adjust the gradient to better separate this compound from matrix components. 2. Improve sample preparation: Switch from protein precipitation to a more selective technique like SPE or LLE.[6][7][8] 3. Use a deuterated internal standard to compensate for matrix effects.
Inconsistent Results/Poor Precision 1. Inconsistent Sample Preparation: Variability in manual extraction procedures. 2. Instrument Instability: Fluctuations in the LC-MS/MS system. 3. Improper Internal Standard Use: The internal standard may not be behaving similarly to the analyte.1. Automate the sample preparation process if possible. Ensure consistent vortexing times, solvent volumes, etc. 2. Perform system suitability tests before each run to ensure the instrument is performing optimally. 3. Choose an appropriate internal standard, ideally a stable isotope-labeled version of this compound.
No Peak Detected 1. Incorrect MS/MS Transitions: The precursor and product ions selected for monitoring are not correct for this compound. 2. Analyte Degradation: Complete loss of the analyte due to instability.[1][2][4][5] 3. Sample Mix-up: The wrong sample was injected.1. Optimize the MS/MS parameters by infusing a standard solution of this compound. 2. Review sample handling and storage procedures. Analyze a freshly prepared standard to confirm system functionality. 3. Verify sample identity and labeling.

II. Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for extracting this compound from plasma?

A1: The optimal technique depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is a fast and simple method, but it is less clean and may lead to significant matrix effects.[7][9] It is suitable for early-stage discovery or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[6][7][8] Since this compound is a basic compound, extraction into an organic solvent at a high pH is a good starting point.

  • Solid-Phase Extraction (SPE): SPE is the most selective technique and provides the cleanest extracts, minimizing matrix effects.[6][7][8] A mixed-mode or cation exchange sorbent would likely be effective for this compound.

Q2: How can I minimize the instability of this compound in my biological samples?

A2: this compound, like many ester-containing compounds, can be susceptible to enzymatic and pH-dependent hydrolysis.

  • Sample Collection: Collect blood samples in tubes containing a preservative like sodium fluoride (B91410) to inhibit esterase activity.

  • Storage: Store samples at -80°C for long-term stability.[1][2][4]

  • Processing: Keep samples on ice during processing and minimize the time they spend at room temperature.

  • pH Control: Maintain a neutral or slightly acidic pH during extraction and in the final extract to prevent base-catalyzed hydrolysis.

Q3: What are the recommended starting chromatographic conditions for this compound analysis?

A3: A reversed-phase HPLC method is a suitable starting point.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a good initial choice.

  • Mobile Phase:

    • A: Water with 0.1% formic acid (to promote good peak shape and ionization).

    • B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient: A gradient elution from a low to a high percentage of organic phase (B) will likely be necessary to achieve good separation from endogenous matrix components.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.

Q4: Which ionization mode and MS/MS transitions should I use for this compound?

A4: this compound contains a tertiary amine group, which is readily protonated. Therefore, positive electrospray ionization (ESI+) is the recommended mode. To determine the optimal precursor and product ions, a standard solution of this compound should be infused into the mass spectrometer. The most abundant parent ion ([M+H]+) should be selected as the precursor, and then collision-induced dissociation (CID) should be used to find the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

Q5: My results are not reproducible. What should I check first?

A5: Lack of reproducibility can stem from several sources.

  • Internal Standard: Ensure you are using an appropriate internal standard (ideally a stable isotope-labeled version of this compound) and that its response is consistent across the analytical run.

  • Sample Preparation: Manually intensive procedures like LLE can introduce variability. Ensure consistent and thorough vortexing and phase separation.

  • Instrument Performance: Check for leaks in the HPLC system, and ensure the mass spectrometer has been recently calibrated and tuned.

  • Carryover: Inject a blank sample after a high concentration standard or sample to check for carryover. If present, an aggressive needle wash may be required.

III. Experimental Protocols

The following are example protocols for method development. They should be optimized for your specific instrumentation and matrix.

A. Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of internal standard working solution (e.g., this compound-d7 in 50% methanol).

  • Add 50 µL of 1M sodium carbonate to basify the sample.

  • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (90:10, v/v).

  • Vortex for 1 minute and inject into the LC-MS/MS system.

B. LC-MS/MS Parameters (Example)
Parameter Condition
LC System Standard HPLC or UHPLC system
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of this compound standard

IV. Data Presentation

When validating a bioanalytical method, key parameters should be assessed and presented clearly. The following tables illustrate how to summarize this data.

Table 1: Calibration Curve Summary
Matrix Linear Range (ng/mL) Regression Model
Human Plasma0.5 - 500Linear, 1/x² weighting>0.995
Rat Urine1.0 - 1000Linear, 1/x² weighting>0.995
Table 2: Precision and Accuracy Data
Matrix QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
Human PlasmaLLOQ0.50.4896.08.5
Low QC1.51.55103.36.2
Mid QC5048.997.84.1
High QC400405.2101.33.5

V. Visualizations

This compound's Mechanism of Action

This compound exhibits a dual mechanism of action: it acts as a non-selective muscarinic receptor antagonist and also inhibits calcium ion influx, leading to smooth muscle relaxation.[10][11]

Rociverine_Mechanism cluster_inhibition This compound This compound MuscarinicReceptor Muscarinic Receptor (M1-M5) This compound->MuscarinicReceptor Antagonism CalciumChannel Voltage-Gated Ca²⁺ Channel This compound->CalciumChannel Inhibition Relaxation Smooth Muscle Relaxation This compound->Relaxation PLC_Activation Gq/11 → PLC Activation MuscarinicReceptor->PLC_Activation Ca_Influx Ca²⁺ Influx CalciumChannel->Ca_Influx IP3_DAG ↑ IP₃ & DAG PLC_Activation->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Ca_Release->Intracellular_Ca Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Bioanalytical_Workflow SampleCollection Sample Collection (e.g., Plasma) Add_IS Add Internal Standard (IS) SampleCollection->Add_IS SamplePrep Sample Preparation (LLE, SPE, or PPT) Add_IS->SamplePrep EvapRecon Evaporation & Reconstitution SamplePrep->EvapRecon LCMS_Analysis LC-MS/MS Analysis EvapRecon->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing Results Results (Concentration Data) DataProcessing->Results

References

Addressing variability in Rociverine's efficacy across different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Rociverine in preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in this compound's efficacy observed across different animal strains.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent antispasmodic effects of this compound in our experiments. What could be the primary cause?

A1: Inconsistent effects can stem from several sources. A primary factor to consider is the animal strain you are using. Preclinical studies have shown that the response to various drugs can differ significantly between strains of the same species.[1][2][3][4][5] This variability can be attributed to genetic differences influencing the drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).

Q2: How does animal strain specifically affect the pharmacokinetics of this compound?

A2: this compound, like many drugs, is metabolized by cytochrome P450 (CYP) enzymes in the liver.[6] Different animal strains can have significant variations in the expression and activity of these enzymes.[7] For instance, studies in rats have shown inter-strain differences in CYP1A1, 2B1, and 3A2 mRNA expression, protein levels, and enzymatic activity.[8] Such differences can lead to faster or slower metabolism of this compound, altering its concentration and duration of action at the target tissue.

Q3: Can pharmacodynamics also contribute to the observed variability in this compound's efficacy?

A3: Absolutely. This compound exerts its effects through a dual mechanism: a modest antimuscarinic action and a direct myolytic action by inhibiting calcium ion influx into smooth muscle cells.[9][10] The density and sensitivity of muscarinic receptors can vary between different animal strains. For example, studies have demonstrated differences in muscarinic receptor populations in the striata of Sprague-Dawley, Wistar-Kyoto, and spontaneously hypertensive rats.[11] Variations in the expression or function of calcium channels in smooth muscle tissue across strains could also contribute to differing responses to this compound's myolytic effects.

Q4: We are conducting in vitro experiments with isolated tissues. Can we still expect to see strain-dependent variability?

A4: Yes, even in in vitro setups using isolated tissues, strain-dependent differences can be prominent. The underlying cellular and molecular characteristics of the tissue, such as receptor density and intracellular signaling pathways, are genetically determined and will vary between strains. Therefore, the contractile response of isolated tissues like the jejunum or bladder to spasmogens and the subsequent relaxation induced by this compound can differ.

Q5: What practical steps can we take to minimize and account for this variability in our experimental design?

A5: To manage variability, consider the following:

  • Strain Selection: Choose a well-characterized strain for your specific research question. If comparing your results to previous studies, using the same strain is advisable.

  • Consistent Sourcing: Obtain animals from a reputable and consistent supplier to minimize genetic drift within a colony.

  • Detailed Reporting: Always report the specific strain, sex, and age of the animals used in your publications to ensure reproducibility.

  • Pilot Studies: If switching to a new strain, conduct a pilot study to determine the optimal dose-response curve for this compound in that strain.

  • Control for Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet) as these can also influence drug metabolism and animal physiology.[11]

Troubleshooting Guides

Issue: Higher than expected variability in in vivo gastrointestinal motility assays.

Potential Cause Troubleshooting Steps
Animal Strain Confirm that all animals in the study are of the same strain and from the same supplier. Review literature for known differences in gastrointestinal physiology or drug metabolism for the strain in use.
Dosing Accuracy Ensure accurate and consistent oral gavage technique. Verify dose calculations based on the most recent body weights. Prepare fresh dosing solutions and ensure homogeneity if it is a suspension.[12]
Fasting Period Standardize the fasting period before the administration of the charcoal meal, as this can significantly impact baseline motility.[13]
Stress Handle animals consistently and minimize stress, as stress hormones can affect gastrointestinal transit. Allow for an adequate acclimatization period.[11]

Issue: Inconsistent dose-response curves in in vitro organ bath experiments.

Potential Cause Troubleshooting Steps
Tissue Viability Ensure the physiological salt solution (e.g., Krebs solution) is correctly prepared, continuously aerated (95% O2, 5% CO2), and maintained at 37°C.[14] Minimize the time between tissue dissection and mounting in the organ bath.[15]
Tissue Tension Apply a consistent and optimal resting tension to the tissue preparation. This is critical for obtaining reproducible contractile responses.[15][16]
Equilibration Time Allow for a sufficient equilibration period for the tissue in the organ bath before adding any agonists or antagonists.[16]
Cumulative Dosing If using a cumulative dosing protocol, ensure that the tissue has reached a stable plateau before adding the next concentration of the drug.

Data Presentation

Table 1: Illustrative Example of Strain-Dependent Differences in Drug Metabolism (Hypothetical Data for this compound)

Animal StrainThis compound Half-life (t½) (minutes)Relative CYP3A Activity (%)
Strain A45 ± 5100
Strain B75 ± 860
Strain C30 ± 4150

This table illustrates how genetic variations in metabolic enzyme activity between different hypothetical strains could lead to significant differences in the pharmacokinetic profile of this compound.

Table 2: Illustrative Example of Strain-Dependent Differences in Receptor Density and Functional Response (Hypothetical Data for this compound)

Animal StrainMuscarinic Receptor Density (fmol/mg protein)This compound IC50 (nM) for inhibition of carbachol-induced contraction
Strain X150 ± 12250 ± 30
Strain Y100 ± 9400 ± 45
Strain Z200 ± 18180 ± 22

This table demonstrates how potential variations in target receptor density across different hypothetical strains could influence the pharmacodynamic response to this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Spasmolytic Activity on Isolated Rat Jejunum

  • Animal Euthanasia and Tissue Dissection:

    • Euthanize a male Wistar rat (200-250g) following approved institutional guidelines.

    • Perform a midline laparotomy and carefully excise a 10-15 cm segment of the jejunum.

    • Immediately place the tissue in cold, aerated Krebs-Henseleit solution.

  • Tissue Preparation:

    • Gently flush the lumen of the jejunum segment with Krebs-Henseleit solution to remove its contents.

    • Cut the segment into 2-3 cm long pieces.

  • Organ Bath Setup:

    • Mount a jejunum segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[14]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with solution changes every 15 minutes.[17]

  • Experimental Procedure:

    • Induce submaximal contractions by adding a standard spasmogen, such as carbachol (B1668302) (1 µM), to the organ bath.

    • Once the contraction reaches a stable plateau, add this compound in a cumulative manner (e.g., 10⁻⁹ to 10⁻⁵ M), allowing the response to stabilize at each concentration.

    • Record the relaxation as a percentage of the initial carbachol-induced contraction.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of this compound that causes 50% relaxation) from the concentration-response curve.

Protocol 2: In Vivo Evaluation of this compound on Gastrointestinal Motility in Mice (Charcoal Meal Assay)

  • Animal Preparation:

    • Use male ICR mice (20-25g) fasted for 12-18 hours with free access to water.[13]

    • Divide the animals into control and treatment groups (n=6-8 per group).

  • Drug Administration:

    • Administer this compound (at various doses) or the vehicle (e.g., 0.5% methylcellulose) orally (p.o.) or intraperitoneally (i.p.).[8]

  • Charcoal Meal Administration:

    • 30 minutes after drug administration, orally administer 0.2 mL of a charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic).[13]

  • Sample Collection:

    • 20-30 minutes after the charcoal meal administration, humanely euthanize the mice by cervical dislocation.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.

  • Measurement and Data Analysis:

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

    • Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.

    • Compare the mean percentage of intestinal transit between the control and this compound-treated groups using appropriate statistical tests.

Mandatory Visualizations

Rociverine_Signaling_Pathway This compound This compound MuscarinicReceptor Muscarinic Receptor (M3) This compound->MuscarinicReceptor Antagonism CalciumChannel Voltage-Gated Ca2+ Channel This compound->CalciumChannel Inhibition Gq_Protein Gq Protein MuscarinicReceptor->Gq_Protein Activates Ca_influx Ca2+ Influx CalciumChannel->Ca_influx PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_release Ca2+ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_influx->Contraction Increases intracellular Ca2+ Ca_release->Contraction Increases intracellular Ca2+

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Start: Select Animal Strains (e.g., Strain A, Strain B) in_vitro In Vitro Assay (Isolated Jejunum) start->in_vitro in_vivo In Vivo Assay (Charcoal Meal) start->in_vivo protocol_vitro Mount Tissue Apply Spasmogen Cumulative Dosing (this compound) in_vitro->protocol_vitro protocol_vivo Administer this compound Administer Charcoal Meal Measure Transit Distance in_vivo->protocol_vivo data_vitro Calculate IC50 protocol_vitro->data_vitro data_vivo Calculate % Intestinal Transit protocol_vivo->data_vivo compare Compare Results Between Strains data_vitro->compare data_vivo->compare end End: Conclude on Strain Variability compare->end Troubleshooting_Logic start High Variability Observed check_protocol Review Experimental Protocol (Dosing, Timing, etc.) start->check_protocol is_protocol_ok Protocol Consistent? check_protocol->is_protocol_ok fix_protocol Standardize Protocol Retrain Personnel is_protocol_ok->fix_protocol No check_animals Examine Animal-Related Factors is_protocol_ok->check_animals Yes fix_protocol->check_protocol strain Strain Homogeneity? check_animals->strain source Consistent Supplier? strain->source Yes fix_strain Ensure Single Strain strain->fix_strain No environment Stable Environment? source->environment Yes fix_source Use Single Supplier source->fix_source No fix_env Control Environmental Variables environment->fix_env No consider_genetics Consider Inherent Strain Differences (Metabolism, Receptors) environment->consider_genetics Yes fix_strain->check_animals fix_source->check_animals fix_env->check_animals end Variability Understood/Controlled consider_genetics->end

References

Technical Support Center: Preclinical Strategies to Mitigate Rociverine-Induced Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage tachycardia observed in preclinical models following the administration of Rociverine.

Section 1: Frequently Asked Questions (FAQs)

Q1: We observed a significant increase in heart rate in our rat/dog model after administering this compound. Is this an expected side effect?

A1: Yes, tachycardia is an expected and well-documented side effect of this compound. This occurs due to its mechanism of action as a muscarinic receptor antagonist. This compound blocks M2 muscarinic receptors in the sinoatrial (SA) node of the heart. These receptors are normally activated by acetylcholine (B1216132) released from the vagus nerve to slow the heart rate. By blocking this parasympathetic "braking" action, this compound leads to an increase in heart rate. While this compound's primary therapeutic action is as an antispasmodic on smooth muscle, its anticholinergic effects extend to the cardiovascular system. The magnitude of the tachycardia is generally dose-dependent.

Q2: What is the underlying mechanism of this compound-induced tachycardia?

A2: The primary mechanism is the competitive antagonism of acetylcholine at cardiac M2 muscarinic receptors. The parasympathetic nervous system modulates heart rate, with vagal nerve stimulation releasing acetylcholine (ACh), which binds to M2 receptors on the SA node. This binding activates a G-protein coupled pathway (via Gαi) that decreases intracellular cyclic AMP (cAMP) and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting potassium efflux hyperpolarizes the cell, slowing the rate of diastolic depolarization and thus decreasing the heart rate. This compound blocks ACh from binding to these M2 receptors, preventing this cascade and allowing the sympathetic nervous system's influence to dominate, resulting in an accelerated heart rate.

cluster_0 Parasympathetic Nerve Terminal cluster_1 SA Node Cardiomyocyte Vagus Vagus Nerve Stimulation ACh Acetylcholine (ACh) Release Vagus->ACh M2R M2 Muscarinic Receptor ACh->M2R Binds Gi Gi Protein Activation M2R->Gi AC Adenylyl Cyclase Inhibition Gi->AC GIRK GIRK K+ Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux HR Heart Rate Decrease K_efflux->HR This compound This compound This compound->M2R Blocks cluster_workflow Troubleshooting Workflow Start Tachycardia Observed with this compound CheckDose Is the this compound dose the minimum effective dose? Start->CheckDose ReduceDose Action: Perform dose- response study and reduce this compound dose. CheckDose->ReduceDose No ConsiderCoAdmin Is co-administration of a mitigating agent feasible for the study? CheckDose->ConsiderCoAdmin Yes ReduceDose->ConsiderCoAdmin SelectAgent Select Mitigating Agent ConsiderCoAdmin->SelectAgent Yes Alternative Action: Consider alternative antispasmodic with a better safety profile. ConsiderCoAdmin->Alternative No BetaBlocker Option 1: β1-Blocker (e.g., Atenolol) SelectAgent->BetaBlocker IfInhibitor Option 2: If Inhibitor (e.g., Ivabradine) SelectAgent->IfInhibitor End Proceed with Optimized Protocol BetaBlocker->End IfInhibitor->End Alternative->End cluster_workflow Experimental Workflow: Mitigation Study Start Select Telemetered Animal Cohort Phase1 Phase 1: Characterize Tachycardia Start->Phase1 DoseRoc Administer this compound (Effective Dose) Phase1->DoseRoc Record1 Record HR, BP, ECG for 24h DoseRoc->Record1 Washout Washout Period (≥ 1 week) Record1->Washout Phase2 Phase 2: Test Mitigation Washout->Phase2 DoseMitigator Pre-treat with Mitigating Agent (e.g., Atenolol) Phase2->DoseMitigator DoseRoc2 Administer this compound (Same Dose) DoseMitigator->DoseRoc2 Record2 Record HR, BP, ECG for 24h DoseRoc2->Record2 Analysis Analyze and Compare Data (Phase 1 vs. Phase 2) Record2->Analysis End Conclusion on Mitigation Efficacy Analysis->End

Technical Support Center: Enhancing Rociverine's Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Rociverine for specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. This guide emphasizes the critical role of stereochemistry in modulating binding affinity and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exhibits a dual mechanism of action. It acts as a non-selective muscarinic receptor antagonist and also possesses direct myolytic properties by inhibiting transmembrane calcium ion fluxes in smooth muscle cells. Its antimuscarinic activity is considered to be less potent than that of atropine.

Q2: How can the selectivity of this compound for specific muscarinic receptor subtypes be improved?

The selectivity of this compound is highly dependent on its stereochemistry. The molecule has three chiral centers, resulting in eight possible stereoisomers. Research has shown that cis-isomers with a (1R,2R) configuration at the cyclohexyl ring have significantly higher binding affinities for muscarinic receptors compared to their (1S,2S) counterparts. Conversely, the (1S,2S) configuration appears to be important for achieving selectivity between subtypes. Therefore, the synthesis and purification of specific stereoisomers is the most effective strategy for enhancing selectivity.

Q3: Which stereoisomers of this compound should I focus on for enhanced affinity and selectivity?

For the highest affinity, the cis-(1R,2R) stereoisomers are the most promising candidates. To achieve greater selectivity between muscarinic subtypes, the cis-(1S,2S) stereoisomers warrant further investigation. It is crucial to characterize the binding profile of each isolated stereoisomer across all five muscarinic receptor subtypes (M1-M5) to identify the optimal candidate for a specific therapeutic target.

Quantitative Data Summary

A comprehensive understanding of the binding affinities of this compound's stereoisomers is essential for rational drug design and lead optimization. The following tables summarize the reported binding affinities (pKi values) of the cis- and trans- stereoisomers of this compound for human M1-M5 receptors. A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinities (pKi) of this compound cis-Stereoisomers for Human Muscarinic Receptor Subtypes

Stereoisomer ConfigurationM1M2M3M4M5
(1R,2R)-(S)8.127.417.917.817.42
(1R,2R)-(R)8.247.628.017.927.55
(1S,2S)-(S)6.026.156.086.116.05
(1S,2S)-(R)5.986.096.016.055.99

Table 2: Binding Affinities (pKi) of this compound trans-Stereoisomers for Human Muscarinic Receptor Subtypes

Stereoisomer ConfigurationM1M2M3M4M5
(1R,2S)-(S)7.217.117.187.157.12
(1R,2S)-(R)7.337.257.297.267.22
(1S,2R)-(S)7.187.097.157.127.09
(1S,2R)-(R)7.257.187.227.197.16

Note: The data presented in these tables is based on values reported in the scientific literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols & Troubleshooting

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the this compound stereoisomer being tested.

    • To determine non-specific binding, include wells with a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide for Radioligand Binding Assays:

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.
Inadequate washing of filters.Increase the number and volume of washes with ice-cold buffer.
Filter type is not optimal.Experiment with different types of filters (e.g., with different coatings).
Low Specific Binding Low receptor density in the membrane preparation.Optimize cell culture and membrane preparation protocols to maximize receptor expression.
Inactive or degraded compound/radioligand.Verify the integrity and concentration of all reagents.
Incubation time is too short.Ensure the incubation time is sufficient to reach equilibrium.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Incomplete filtration or washing.Ensure consistent and thorough filtration and washing for all wells.
Functional Assays (Calcium Flux)

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist and for quantifying its potency. For M1, M3, and M5 receptors, which couple to Gq proteins, measuring changes in intracellular calcium concentration is a common method.

Detailed Methodology:

  • Cell Preparation:

    • Plate CHO cells stably expressing the M1, M3, or M5 receptor subtype in a black-walled, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for de-esterification of the dye.

  • Calcium Flux Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence of the cells.

    • Inject a known concentration of a muscarinic agonist (e.g., carbachol) to stimulate the cells.

    • To test for antagonist activity of a this compound stereoisomer, pre-incubate the cells with the compound before adding the agonist.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence from the baseline.

    • For agonists, plot the response against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

    • For antagonists, plot the response to the agonist in the presence of different concentrations of the antagonist to determine the IC₅₀ value.

Troubleshooting Guide for Calcium Flux Assays:

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Low receptor expression.Use a cell line with higher receptor expression or optimize transfection efficiency.
Ineffective dye loading.Optimize dye concentration and loading time/temperature.
Cell viability is low.Ensure proper cell handling and culture conditions.
High Background Fluorescence Incomplete removal of extracellular dye.Wash the cells thoroughly after dye loading.
Autofluorescence of the compound.Run a control with the compound alone to check for autofluorescence.
Signal Fades Quickly Photobleaching of the fluorescent dye.Reduce the intensity of the excitation light or the exposure time.
Receptor desensitization.Use shorter incubation times with the agonist.

Visualizations

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.

Gq_Coupled_Signaling Agonist Acetylcholine / Muscarinic Agonist Receptor M1, M3, or M5 Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_Coupled_Signaling Agonist Acetylcholine / Muscarinic Agonist Receptor M2 or M4 Receptor Agonist->Receptor Binds to Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_analysis Data Analysis & Selection Synthesis Synthesize this compound Stereoisomers Purification Purify Individual Stereoisomers (e.g., Chiral HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay (for each stereoisomer on M1-M5) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux for M1, M3, M5) (for each stereoisomer) Purification->Functional_Assay Ki_Determination Determine Ki values Binding_Assay->Ki_Determination Selectivity_Profile Generate Selectivity Profile (Compare Ki and EC₅₀/IC₅₀ values across subtypes) Ki_Determination->Selectivity_Profile EC50_IC50_Determination Determine EC₅₀/IC₅₀ values Functional_Assay->EC50_IC50_Determination EC50_IC50_Determination->Selectivity_Profile Lead_Selection Select Lead Stereoisomer(s) with Desired Selectivity Selectivity_Profile->Lead_Selection

Validation & Comparative

A Comparative Analysis of Rociverine and Drotaverine: Unraveling Their Mechanisms of Action in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antispasmodic agents, Rociverine and Drotaverine are two prominent molecules utilized for the management of smooth muscle spasms associated with various gastrointestinal, biliary, and genitourinary disorders. While both drugs achieve the therapeutic endpoint of smooth muscle relaxation, their underlying mechanisms of action diverge significantly. This guide provides a comprehensive comparative analysis of this compound and Drotaverine, detailing their distinct molecular pathways, supported by available experimental data, and outlining relevant experimental protocols for their evaluation.

Core Mechanisms of Action: A Tale of Two Pathways

The spasmolytic effects of this compound and Drotaverine are achieved through different primary and secondary pharmacological actions. Drotaverine primarily acts as a selective inhibitor of phosphodiesterase 4 (PDE4), while this compound exhibits a dual mechanism involving anticholinergic activity and direct myotropic effects through calcium channel modulation.[1][2][3]

Drotaverine: The PDE4 Inhibitor

Drotaverine's principal mechanism of action is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[1][4] PDE4 is responsible for the hydrolysis and degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling.[1] By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP. This increase in cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments, ultimately leading to smooth muscle relaxation.

Furthermore, some evidence suggests that Drotaverine may also possess a secondary, minor role as an L-type calcium channel blocker, contributing to its overall spasmolytic effect.[1]

This compound: A Dual-Action Spasmolytic

This compound's efficacy stems from a combination of two distinct mechanisms: a modest antimuscarinic (anticholinergic) activity and a direct myolytic (muscle-relaxing) effect.[2][3]

Its anticholinergic action involves the competitive antagonism of muscarinic receptors, thereby inhibiting the spasmogenic effects of acetylcholine (B1216132). However, this antimuscarinic activity is noted to be considerably weaker than that of atropine.[2]

The more significant component of this compound's action is its direct myolytic effect, which is attributed to the inhibition of transmembrane calcium ion (Ca2+) influx into smooth muscle cells.[2][5] By blocking calcium entry, this compound reduces the intracellular calcium concentration available for binding to calmodulin, a key step in the activation of MLCK and subsequent muscle contraction. It is important to note that this compound's muscle-relaxant activity is not mediated by phosphodiesterase inhibition.[3]

Comparative Data Summary

The following tables summarize the available quantitative and qualitative data on the mechanisms of action for this compound and Drotaverine. It is important to note that direct head-to-head comparative studies providing IC50 or pA2 values for both drugs under identical experimental conditions are limited in the public domain. The data presented is compiled from various sources.

Table 1: Primary and Secondary Mechanisms of Action

FeatureThis compoundDrotaverine
Primary Mechanism Direct Myolytic (Calcium Influx Inhibition) & AntimuscarinicPhosphodiesterase 4 (PDE4) Inhibition
Secondary Mechanism -L-type Calcium Channel Blockade (minor)

Table 2: Quantitative Potency (Data from separate studies)

ParameterThis compoundDrotaverineReference Compound
Antimuscarinic Activity Competitive antagonism ~3000 times less potent than atropine[2]Devoid of anticholinergic side effects[6]Atropine
Calcium Channel Blockade pD2' = 4.61 (rabbit detrusor muscle)[5]-Nifedipine (pD2' = 8.50)[5]
Direct Myolytic Activity Noncompetitive antagonism equal to that of papaverine[2]More potent antispasmodic activities than papaverine[1]Papaverine
PDE4 Inhibition Not mediated by this mechanism[3]Selective PDE4 inhibitor[1][7]Rolipram

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental evaluations, the following diagrams are provided in Graphviz DOT language.

Rociverine_Mechanism ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds Ca_ext Ca²⁺ Ca_Channel Calcium Channel Ca_ext->Ca_Channel Influx Contraction Smooth Muscle Contraction M_Receptor->Contraction Activates Ca_int Ca²⁺ Ca_Channel->Ca_int Ca_int->Contraction Activates Relaxation Smooth Muscle Relaxation This compound This compound This compound->M_Receptor Antagonizes This compound->Ca_Channel Inhibits

Diagram 1: this compound's dual mechanism of action.

Drotaverine_Mechanism cluster_membrane Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel L-type Ca²⁺ Channel ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP PKA_active PKA (active) PKA->PKA_active MLCK MLCK (active) PKA_active->MLCK Inactivates MLCK_inactive MLCK (inactive) MLCK->MLCK_inactive Contraction Smooth Muscle Contraction MLCK->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to Drotaverine Drotaverine Drotaverine->Ca_Channel Blocks (minor) Drotaverine->PDE4 Inhibits

Diagram 2: Drotaverine's primary mechanism of action.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanisms of action of this compound and Drotaverine.

Muscarinic Receptor Binding Assay (for this compound)

Objective: To determine the affinity of this compound for muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in muscarinic receptors (e.g., guinea pig ileum or bladder) in a buffered solution. Centrifuge the homogenate at low speed to remove debris, followed by high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in a suitable buffer.

  • Binding Assay: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. The pA2 value, a measure of antagonist potency, can be determined from functional experiments by constructing Schild plots.

Muscarinic_Assay_Workflow Start Start Membrane_Prep Tissue Homogenization & Membrane Preparation Start->Membrane_Prep Binding_Incubation Incubate Membranes with Radioligand & this compound Membrane_Prep->Binding_Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Binding_Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Data_Analysis Data Analysis: Calculate IC50 & Ki Scintillation->Data_Analysis End End Data_Analysis->End Calcium_Channel_Assay_Workflow Start Start Tissue_Prep Isolate & Mount Smooth Muscle Strips Start->Tissue_Prep Depolarization Induce Contraction with High-Potassium Solution Tissue_Prep->Depolarization Drug_Addition Add Cumulative Concentrations of Test Compound Depolarization->Drug_Addition Measure_Relaxation Record Muscle Relaxation with Force Transducer Drug_Addition->Measure_Relaxation Data_Analysis Data Analysis: Construct Concentration-Response Curves & Calculate IC50 Measure_Relaxation->Data_Analysis End End Data_Analysis->End PDE4_Assay_Workflow Start Start Reaction_Setup Combine PDE4 Enzyme, cAMP, & Drotaverine in Microplate Start->Reaction_Setup Incubation Incubate at 37°C to Allow cAMP Hydrolysis Reaction_Setup->Incubation Detection Stop Reaction & Detect AMP Production or Remaining cAMP Incubation->Detection Data_Analysis Data Analysis: Plot Inhibition Curve & Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

References

Rociverine in Spasmodic Conditions: A Comparative Analysis of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antispasmodic agents, rociverine presents a dual-action mechanism, combining anticholinergic and direct smooth muscle relaxant properties. This guide offers a comparative overview of this compound against other commonly used antispasmodics, including dicyclomine (B1218976) and mebeverine, to aid researchers, scientists, and drug development professionals in their evaluation of therapeutic options for spasmodic conditions of the gastrointestinal tract. This analysis is based on available preclinical and clinical data, highlighting the efficacy and safety profiles of these agents.

Mechanism of Action: A Dual Approach

This compound distinguishes itself through a balanced combination of two primary mechanisms of action. It exhibits a modest antimuscarinic activity, antagonizing acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, and a direct myolytic effect, which is attributed to its ability to inhibit transmembrane calcium influx.[1][2] This dual mechanism suggests a broad efficacy in visceral spasms.

In contrast, other antispasmodics may rely on a single predominant mechanism. Dicyclomine, for instance, primarily acts as an anticholinergic agent, blocking muscarinic receptors to induce smooth muscle relaxation.[3] Mebeverine, on the other hand, is a direct smooth muscle relaxant with a primary mechanism believed to involve the inhibition of calcium and sodium influx into gut muscle cells.[3]

Signaling Pathways

The signaling pathways targeted by these antispasmodics are crucial to their therapeutic effect. The following diagrams illustrate the primary mechanisms of action.

Anticholinergic_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh M3_Receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to This compound This compound (Anticholinergic component) This compound->M3_Receptor Blocks Dicyclomine Dicyclomine Dicyclomine->M3_Receptor Blocks ACh->M3_Receptor Binds

Diagram 1: Anticholinergic Signaling Pathway Blockade

Calcium_Channel_Blocker_Pathway cluster_cell Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Rociverine_myolytic This compound (Myotropic component) Rociverine_myolytic->L_type_Ca_Channel Blocks Mebeverine Mebeverine Mebeverine->L_type_Ca_Channel Blocks Extracellular_Ca Extracellular Ca²⁺ Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (e.g., 4-12 weeks) cluster_assessment Assessment & Follow-up Patient_Recruitment Patient Recruitment (e.g., Rome IV criteria for IBS) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Pain VAS, Stool Diary, QoL Questionnaire) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Antispasmodic) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Weekly_Monitoring Weekly Monitoring (Symptom Diaries, Adverse Events) Group_A->Weekly_Monitoring Group_B->Weekly_Monitoring Group_C->Weekly_Monitoring End_of_Treatment_Assessment End-of-Treatment Assessment (Primary & Secondary Endpoints) Weekly_Monitoring->End_of_Treatment_Assessment Follow_up Follow-up Period End_of_Treatment_Assessment->Follow_up Data_Analysis Statistical Data Analysis Follow_up->Data_Analysis

References

A Comparative Analysis of Rociverine's Analgesic Potential in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic effects of Rociverine against established analgesic agents—Morphine, Diclofenac, and Indomethacin—in standard rodent pain models. Due to a lack of direct experimental data on this compound in these specific models, its potential efficacy is hypothesized based on its known mechanism of action as an antispasmodic with calcium channel blocking properties.

Executive Summary

This compound is an antispasmodic agent with a dual mechanism of action: antimuscarinic effects and direct smooth muscle relaxation via inhibition of calcium ion availability.[1][2] While clinically used for visceral spastic pain, its efficacy in established rodent models of somatic and inflammatory pain has not been documented in publicly available literature. This guide synthesizes available data for standard analgesics and provides a hypothetical performance profile for this compound, offering a framework for future preclinical validation.

Comparative Data on Analgesic Effects

The following tables summarize the analgesic effects of the compared substances in three common rodent pain models: the acetic acid-induced writhing test, the formalin test, and the hot plate test.

Note: Data for this compound is hypothesized based on its mechanism of action and findings from studies on other calcium channel blockers. "N/A" indicates that no data is available.

Table 1: Acetic Acid-Induced Writhing Test

CompoundDose Range (mg/kg)Route of AdministrationAnimal ModelPercentage Inhibition of Writhing (Mean ± SEM)
This compound HypothesizedIPMousePotentially significant inhibition
Morphine 1, 3, 9IPMouseDose-dependent inhibition
Diclofenac 10OralMouseSignificant inhibition
Indomethacin 10IPMouse51.23%

Table 2: Formalin Test

CompoundDose Range (mg/kg)Route of AdministrationAnimal ModelEffect on Early Phase (Neurogenic Pain)Effect on Late Phase (Inflammatory Pain)
This compound HypothesizedIPRat/MousePotential inhibitionPotential inhibition
Morphine 1-6SCRatDose-dependent inhibitionDose-dependent inhibition
Diclofenac 10IPRatNo significant effectSignificant inhibition
Indomethacin N/AN/AMouseNo effectSignificant inhibition[3]

Table 3: Hot Plate Test

CompoundDose Range (mg/kg)Route of AdministrationAnimal ModelIncrease in Latency Time (sec)
This compound HypothesizedIPMouse/RatUnlikely to have a significant effect
Morphine 1-10SCMouseDose-dependent increase
Diclofenac 10IPRatNo significant increase in pain threshold
Indomethacin N/AN/AN/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.

  • Drug Administration: Test compounds (this compound, Morphine, Diclofenac, Indomethacin) or vehicle (e.g., saline) are administered intraperitoneally (IP) or orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected IP at a volume of 10 ml/kg body weight.

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle-treated control group using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Formalin Test

This model assesses both neurogenic and inflammatory pain.

  • Animals: Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are placed in a transparent observation chamber for at least 30 minutes to acclimatize.

  • Drug Administration: Test compounds or vehicle are administered (e.g., IP, SC, or orally) at a predetermined time before formalin injection.

  • Induction of Nociception: A 2.5% or 5% formalin solution (in saline) is injected subcutaneously into the plantar surface of one hind paw (e.g., 50 µl for rats, 20 µl for mice).

  • Observation: The animal is returned to the observation chamber, and the time spent licking or biting the injected paw is recorded. Observations are typically made in two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Data Analysis: The total time spent licking or biting the paw in each phase is recorded and compared between the drug-treated and control groups.

Hot Plate Test

This method evaluates central analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Latency: Each animal is placed on the hot plate, and the time taken to elicit a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Test compounds or vehicle are administered.

  • Test Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), the animals are again placed on the hot plate, and the post-treatment latency is recorded.

  • Data Analysis: The increase in latency time compared to the baseline is calculated. The percentage of maximum possible effect (% MPE) can also be calculated using the formula: [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Pain_Signaling_Pathways cluster_peripheral Peripheral Nociception cluster_central Central Nociception cluster_drugs Drug Mechanisms of Action Tissue_Injury Tissue Injury/ Chemical Irritant Prostaglandins Prostaglandins Tissue_Injury->Prostaglandins COX Enzymes Bradykinin Bradykinin Tissue_Injury->Bradykinin Nociceptor Nociceptor Activation Prostaglandins->Nociceptor Sensitization Bradykinin->Nociceptor Activation Spinal_Cord Spinal Cord (Dorsal Horn) Nociceptor->Spinal_Cord Afferent Signal Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathways Opioid_Receptors μ-Opioid Receptors Opioid_Receptors->Spinal_Cord Inhibition Opioid_Receptors->Brain Inhibition This compound This compound This compound->Nociceptor Ca2+ Channel Blockade? Diclofenac_Indomethacin Diclofenac/ Indomethacin Diclofenac_Indomethacin->Prostaglandins COX Inhibition Morphine Morphine Morphine->Opioid_Receptors Agonist

Figure 1: Simplified pain signaling pathways and proposed mechanisms of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_models Pain Models cluster_assessment Data Collection and Analysis Animal_Selection Rodent Selection (Mouse/Rat) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin Drug Administration (this compound, Controls, Vehicle) Grouping->Drug_Admin Pain_Induction Pain Induction Model Drug_Admin->Pain_Induction Acetic_Acid Acetic Acid Writhing Test Pain_Induction->Acetic_Acid Formalin Formalin Test Pain_Induction->Formalin Hot_Plate Hot Plate Test Pain_Induction->Hot_Plate Observation Behavioral Observation (Writhing, Licking, Latency) Acetic_Acid->Observation Formalin->Observation Hot_Plate->Observation Data_Recording Data Recording Observation->Data_Recording Statistical_Analysis Statistical Analysis Data_Recording->Statistical_Analysis

Figure 2: General experimental workflow for rodent pain models.

Discussion and Future Directions

The established analgesic profiles of Morphine, Diclofenac, and Indomethacin are consistent with their known mechanisms of action. Morphine, a centrally acting opioid agonist, is effective in all three models. Diclofenac and Indomethacin, as non-steroidal anti-inflammatory drugs (NSAIDs), primarily exert their effects by inhibiting prostaglandin (B15479496) synthesis in the periphery, making them particularly effective in the acetic acid-induced writhing and the inflammatory phase of the formalin test.

For this compound, its potential analgesic effects in these models remain to be elucidated through direct experimental validation. Based on the analgesic activity of other calcium channel blockers, it is plausible that this compound could demonstrate efficacy in the acetic acid-induced writhing test and the formalin test. The acetic acid model induces visceral pain with a smooth muscle contraction component, which aligns with this compound's primary antispasmodic action.[4] In the formalin test, calcium channel blockers have been shown to reduce nociceptive responses in both phases, suggesting a potential role for this compound in modulating both neurogenic and inflammatory pain.[5][6][7] However, the hot plate test, which measures a centrally mediated pain response, is less likely to be affected by L-type calcium channel blockade, a mechanism similar to this compound's direct muscle relaxant effect.[8][9]

Future research should focus on conducting head-to-head studies of this compound in these validated rodent pain models. Such studies would provide the necessary data to confirm or refute the hypothesized analgesic profile and would be a critical step in exploring the potential of this compound as a non-opioid, non-NSAID analgesic for a broader range of pain conditions beyond visceral spasms.

References

A Comparative Analysis of Rociverine and Papaverine for Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Rociverine and Papaverine (B1678415), two pharmacological agents known for their smooth muscle relaxant properties. The following sections present a comprehensive overview of their mechanisms of action, a compilation of available experimental data, detailed experimental protocols, and visual representations of their signaling pathways to facilitate a clear understanding of their similarities and differences.

Introduction

Smooth muscle spasms are a significant factor in the pathophysiology of various disorders affecting the gastrointestinal, urinary, and biliary tracts. Pharmacological intervention to alleviate these spasms is a cornerstone of symptomatic treatment. This guide focuses on two such interventions: this compound, a more recent antispasmodic agent, and Papaverine, a well-established opium alkaloid. While both induce smooth muscle relaxation, their underlying mechanisms of action differ significantly, leading to distinct pharmacological profiles. This comparative analysis aims to provide researchers and drug development professionals with a concise and data-driven overview to inform further investigation and potential therapeutic applications.

Mechanisms of Action

This compound and Papaverine employ distinct molecular pathways to elicit smooth muscle relaxation. This compound exhibits a dual mechanism, functioning as both a neurotropic and myotropic agent, whereas Papaverine's effects are primarily myotropic.

This compound: This agent's relaxant effect is attributed to a combination of a modest antimuscarinic action and a direct myolytic effect.[1] The direct action on smooth muscle is believed to stem from the inhibition of transmembrane calcium ion (Ca2+) fluxes.[1] By blocking the influx of calcium, this compound interferes with the calcium-dependent signaling cascade that is essential for the initiation and maintenance of muscle contraction. Notably, its muscle-relaxant activity is not achieved through an antiphosphodiesterase mechanism.[2]

Papaverine: The primary mechanism of Papaverine is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3] This inhibition leads to an increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cAMP and cGMP levels activate protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[4] Some evidence also suggests that Papaverine may directly obstruct calcium ion channels in the cell membrane.[4]

Data Presentation: Potency and Efficacy

The following table summarizes the available quantitative and qualitative data for this compound and Papaverine. Direct, head-to-head quantitative comparisons of EC50 or IC50 values in the same experimental setup are limited in the available literature.

DrugParameterValueTissue/SystemNotes
This compound Direct Muscle-Relaxant ActivityEqual to or greater than PapaverineVarious smooth musclesQualitative comparison from a systematic in vitro and in vivo study.[2]
Noncompetitive AntagonismEqual to PapaverineFurtrethonium-induced contractions in rat jejunum[1]
Papaverine IC500.097 mMRat Aortic Smooth Muscle CellsMeasured at 1-minute post-administration.[3]
IC500.056 mMHuman Coronary Artery Endothelial CellsMeasured at 1-minute post-administration.[3]
Concentration for ~100% Relaxation0.18 mMRat Aorta (epinephrine-induced contraction)Relaxation observed 10 minutes after administration.[3]
Inhibition of ContractionDose-dependent inhibition of K+-induced contracturesRat vas deferens and urinary bladder[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and Papaverine in inducing smooth muscle relaxation.

Rociverine_Pathway cluster_direct Direct Myotropic Effect cluster_neurotropic Neurotropic (Antimuscarinic) Effect This compound This compound Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Antagonizes Ca_Influx Ca2+ Influx Contraction Smooth Muscle Contraction Ca_Channel->Contraction Blocks Ca2+ for Ca_Influx->Contraction Leads to Muscarinic_Receptor->Contraction Stimulates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor

Figure 1: this compound's dual mechanism of action.

Papaverine_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_cGMP_inc ↑ cAMP / cGMP Papaverine->cAMP_cGMP_inc Leads to Ca_Channel Ca2+ Channel (Potential direct inhibition) Papaverine->Ca_Channel May directly inhibit cAMP_cGMP cAMP / cGMP Degradation PDE->cAMP_cGMP PKA_PKG Activation of PKA / PKG cAMP_cGMP_inc->PKA_PKG Ca_dec ↓ Intracellular Ca2+ PKA_PKG->Ca_dec Relaxation Smooth Muscle Relaxation Ca_dec->Relaxation Ca_Channel->Relaxation

Figure 2: Papaverine's primary signaling pathway.

Experimental Protocols

The following is a generalized protocol for an in vitro smooth muscle relaxation assay, representative of the methodologies used to obtain comparative efficacy data for smooth muscle relaxants.

Objective: To determine and compare the relaxant effects of this compound and Papaverine on pre-contracted smooth muscle tissue strips.

Materials:

  • Isolated smooth muscle tissue (e.g., rat ileum, guinea pig taenia coli, or rabbit aorta)

  • Organ bath system with temperature control and aeration

  • Isotonic or isometric force transducer and data acquisition system

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Contractile agonist (e.g., acetylcholine, histamine, KCl, or phenylephrine)

  • This compound and Papaverine stock solutions of known concentrations

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved ethical guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution.

    • Prepare tissue strips of appropriate dimensions (e.g., 1-2 cm in length for intestinal muscle).

  • Tissue Mounting and Equilibration:

    • Mount the tissue strips in the organ baths containing physiological salt solution maintained at 37°C and continuously aerated.

    • Connect one end of the tissue to a fixed hook and the other to the force transducer.

    • Apply an initial optimal tension to the tissue (e.g., 1 gram) and allow it to equilibrate for a period of 60-90 minutes. During this time, replace the bath solution every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, induce a sustained contraction by adding a pre-determined concentration of a contractile agonist to the organ bath.

    • Allow the contraction to stabilize, which will serve as the baseline for measuring relaxation.

  • Cumulative Concentration-Response Curve Generation:

    • Once a stable contraction is achieved, add the first concentration of the test drug (this compound or Papaverine) to the bath.

    • Record the relaxation response until it reaches a plateau.

    • Add the next, higher concentration of the drug in a cumulative manner without washing out the previous concentration.

    • Continue this process until the maximum relaxation is achieved or the highest concentration of the drug has been added.

  • Data Analysis:

    • Express the relaxation at each drug concentration as a percentage of the maximal contraction induced by the agonist.

    • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

    • From the concentration-response curve, calculate the EC50 (the concentration of the drug that produces 50% of its maximum effect) and the Emax (the maximum relaxation effect).

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Rat Ileum) Start->Tissue_Prep Mounting Mounting in Organ Bath & Equilibration (60-90 min) Tissue_Prep->Mounting Contraction Induce Stable Contraction (with Agonist, e.g., ACh) Mounting->Contraction Drug_Addition Cumulative Addition of Test Drug (this compound or Papaverine) Contraction->Drug_Addition Data_Acquisition Record Relaxation Response Drug_Addition->Data_Acquisition Data_Acquisition->Drug_Addition Next Concentration Analysis Data Analysis (Concentration-Response Curve, EC50, Emax) Data_Acquisition->Analysis End End Analysis->End

Figure 3: General workflow for an in vitro smooth muscle relaxation assay.

Conclusion

This compound and Papaverine are both effective smooth muscle relaxants, but they achieve this effect through different mechanisms. This compound's dual action as a weak antimuscarinic and a direct myolytic agent via calcium channel blockade provides a targeted approach, particularly in visceral smooth muscle. In contrast, Papaverine's broad-spectrum phosphodiesterase inhibition offers a potent, non-specific relaxant effect. The available literature suggests that this compound's direct muscle-relaxant potency is comparable to or greater than that of Papaverine. However, the lack of direct quantitative comparative studies highlights a gap in the current understanding of their relative potencies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct further comparative studies to elucidate the nuanced differences between these two compounds and to guide the development of future antispasmodic therapies.

References

Rociverine's Efficacy Across Diverse Smooth Muscle Tissues: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive cross-study analysis of the antispasmodic agent Rociverine, focusing on its efficacy in various smooth muscle tissues. Designed for researchers, scientists, and drug development professionals, this guide offers a comparative look at this compound's performance, supported by available experimental data. The document summarizes quantitative data in structured tables, details common experimental protocols for assessing smooth muscle relaxants, and provides visual diagrams of the drug's signaling pathway and a typical experimental workflow.

Comparative Efficacy of this compound in Different Smooth Muscle Tissues

This compound exhibits a dual mechanism of action, contributing to its efficacy as a smooth muscle relaxant. It possesses both a modest antimuscarinic activity and a more pronounced direct myolytic effect.[1][2] The direct action is attributed to the inhibition of transmembrane calcium fluxes, which is crucial for muscle contraction.[1] The following table summarizes the available quantitative and comparative data on this compound's efficacy across various smooth muscle tissues.

Tissue TypeSpeciesAgonist/Contraction MethodThis compound Efficacy DataComparison with Other AgentsReference
JejunumRatFurtrethonium (muscarinic agonist)Competitive antagonism~3000 times less potent than atropine (B194438) (antimuscarinic)[1]
JejunumRatFurtrethonium (muscarinic agonist)Non-competitive antagonismEqual in potency to papaverine (B1678415) (direct myolytic)[1]
Vas DeferensRatNorepinephrineDepresses maximum effect at high doses10 times more potent than on rabbit aorta[1]
Vas DeferensRatCalciumCompetitive antagonism10 times less potent than verapamil (B1683045) (calcium channel blocker)[1]
AortaRabbitNorepinephrineDepresses maximum effect at high doses-[1]
AortaRabbitCalciumCompetitive antagonism300 times less potent than verapamil (calcium channel blocker)[1]
Atria (Cardiac Muscle)Guinea-Pig-Negative inotropic and chronotropic action300 and 100 times less potent than verapamil, respectively[1]
Ventricular Strips (Cardiac Muscle)Guinea-PigKCl-depolarization (contractility restored by histamine)Negative inotropic action70 times less potent than verapamil[1]
Detrusor Muscle (Urinary Bladder)RabbitCalcium (in K+-depolarized tissue)Non-competitive antagonism (pD2' = 4.61)-

Note: pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the efficacy of smooth muscle relaxants like this compound, based on common methodologies cited in pharmacological studies.

Isolated Tissue Preparation and Mounting
  • Tissue Source: Smooth muscle tissues (e.g., segments of jejunum, vas deferens, aorta, or urinary bladder) are obtained from laboratory animals (e.g., rats, rabbits, guinea pigs).

  • Dissection: The tissues are carefully dissected in a physiological salt solution (e.g., Krebs-Henseleit solution) to remove adhering connective and fatty tissues. The composition of a typical Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.

  • Mounting: The prepared smooth muscle strips are mounted vertically in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer to record muscle contractions.

  • Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram). During this period, the bath solution is changed every 15-20 minutes.

Induction of Smooth Muscle Contraction
  • Agonist-Induced Contraction: After equilibration, a submaximal contraction is induced by adding a specific agonist to the organ bath. The choice of agonist depends on the receptor being studied. For example:

    • Muscarinic receptors: Acetylcholine, carbachol, or furtrethonium.

    • Adrenergic receptors: Norepinephrine or phenylephrine.

  • Depolarization-Induced Contraction: Alternatively, a high concentration of potassium chloride (KCl, e.g., 80 mM) is added to the bath. This causes membrane depolarization, leading to the opening of voltage-gated calcium channels and subsequent muscle contraction, bypassing receptor-mediated signaling pathways.

Assessment of this compound's Relaxant Effect
  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner, with increasing concentrations at regular intervals. The relaxation of the smooth muscle is recorded as a percentage of the pre-induced contraction.

  • IC50/EC50 Determination: The concentration of this compound that produces 50% of the maximal relaxation (IC50 or EC50) is determined from the concentration-response curve.

  • Antagonism Studies (pA2/pD2' Determination): To characterize the antagonist properties of this compound, concentration-response curves to an agonist are generated in the absence and presence of different concentrations of this compound. The shift in the agonist's dose-response curve is used to calculate the pA2 value for competitive antagonism or the pD2' value for non-competitive antagonism.

Visualizing this compound's Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Rociverine_Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane Muscarinic_Receptor Muscarinic Receptor (M3) PLC PLC Activation Muscarinic_Receptor->PLC Activates Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds Rociverine_AntiM This compound (Antimuscarinic Effect) Rociverine_AntiM->Muscarinic_Receptor Blocks (Weak) Relaxation Smooth Muscle Relaxation Rociverine_AntiM->Relaxation Rociverine_Myolytic This compound (Direct Myolytic Effect) Rociverine_Myolytic->Ca_Channel Blocks (Strong) Rociverine_Myolytic->Relaxation IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca2+ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Ca_Influx->Contraction

Caption: this compound's dual-action signaling pathway in smooth muscle cells.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Dissect Smooth Muscle Tissue Mounting 2. Mount Tissue in Organ Bath Dissection->Mounting Equilibration 3. Equilibrate under Resting Tension Mounting->Equilibration Contraction 4. Induce Contraction (Agonist or KCl) Equilibration->Contraction Rociverine_Addition 5. Add this compound (Cumulative Doses) Contraction->Rociverine_Addition Recording 6. Record Relaxation Rociverine_Addition->Recording DRC 7. Plot Dose-Response Curve Recording->DRC Parameters 8. Determine IC50/pA2/pD2' DRC->Parameters

Caption: General experimental workflow for assessing this compound's efficacy.

References

A Comparative Guide to Rociverine and Other Pharmacotherapies for Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Rociverine and other established drug classes for the treatment of overactive bladder (OAB). Due to the limited availability of direct head-to-head clinical trial data and the absence of this compound in existing network meta-analyses for OAB, this document focuses on its mechanism of action, available clinical evidence, and a comparison with other agents based on established therapeutic profiles.

Introduction to Overactive Bladder and Therapeutic Agents

Overactive bladder is a symptom complex characterized by urinary urgency, usually with increased daytime frequency and nocturia, with or without urgency urinary incontinence, in the absence of urinary tract infection or other obvious pathology. Pharmacotherapy is a cornerstone of OAB management, with several classes of drugs available. This guide examines this compound in the context of two major classes: antimuscarinics and β3-adrenoceptor agonists.

Mechanism of Action

This compound

This compound is an antispasmodic agent with a dual mechanism of action. It exhibits both a modest antimuscarinic effect and a direct myolytic action through the inhibition of transmembrane calcium ion fluxes in smooth muscle cells. This dual action leads to the relaxation of the detrusor muscle of the bladder, thereby increasing bladder capacity and reducing the symptoms of OAB.

cluster_this compound This compound's Dual Mechanism of Action cluster_Antimuscarinic Antimuscarinic Pathway cluster_Calcium Calcium Channel Blockade Pathway This compound This compound M3R Muscarinic M3 Receptor on Detrusor Muscle This compound->M3R Blocks Ca_Channel L-type Calcium Channels on Detrusor Muscle This compound->Ca_Channel Inhibits ACh Acetylcholine (ACh) ACh->M3R Binds to Contraction1 Detrusor Muscle Contraction M3R->Contraction1 Stimulates Relaxation Detrusor Muscle Relaxation (Alleviation of OAB Symptoms) Ca_Influx Calcium (Ca²⁺) Influx Ca_Channel->Ca_Influx Allows Contraction2 Detrusor Muscle Contraction Ca_Influx->Contraction2 Initiates

Figure 1: this compound's dual mechanism of action on the detrusor muscle.
Other Antimuscarinics

Antimuscarinic agents, such as oxybutynin, tolterodine, and solifenacin, are a mainstay in OAB treatment.[1] They competitively inhibit muscarinic receptors (primarily M2 and M3 subtypes) in the bladder, blocking the contractile effects of acetylcholine.[1] This leads to a reduction in involuntary detrusor contractions.

β3-Adrenoceptor Agonists

β3-adrenoceptor agonists, like mirabegron (B1684304), represent a newer class of OAB drugs. They stimulate β3-adrenoceptors in the detrusor muscle, leading to smooth muscle relaxation and an increase in bladder capacity.

Comparative Efficacy and Safety Data

A direct network meta-analysis including this compound is not available in the published literature. The following tables summarize available data for this compound and provide a general comparison with other OAB drug classes based on systematic reviews and meta-analyses.

This compound: Available Clinical Data

A crossover clinical trial involving 40 elderly patients with nocturia compared a single evening dose of this compound (20 mg) with Flavoxate (200 mg). The results indicated a significant reduction in the number of nocturnal voidings and a marked lengthening of the interval between drug administration and the first voiding, with no noteworthy differences between the two drugs. The study highlighted the excellent tolerance of this compound in this elderly population. Preclinical studies in rats have also shown that this compound can inhibit dose-dependently the frequency and amplitude of distension-induced rhythmic bladder contractions.

Table 1: Summary of this compound Efficacy and Safety from a Crossover Trial [2]

Outcome MeasureThis compound (20 mg)Flavoxate (200 mg)
Efficacy
Reduction in Nocturnal VoidingsSignificantSignificant
Lengthening of Interval to First VoidingMarkedMarked
Safety
TolerabilityExcellentNot specified

Note: This table is based on a single crossover trial in a specific population (elderly with nocturia) and may not be generalizable to the broader OAB population. Direct statistical comparisons were not detailed in the source.

Other Antimuscarinics and β3-Agonists: Meta-Analysis Data

The following table presents a summary of findings from systematic reviews and meta-analyses of other commonly used OAB medications.

Table 2: General Efficacy and Safety Profile of Other OAB Drug Classes

Drug ClassEfficacy OutcomesCommon Adverse Events
Antimuscarinics (e.g., Oxybutynin, Tolterodine, Solifenacin)- Significant reduction in micturition frequency, urgency episodes, and incontinence episodes compared to placebo.[3][4]- Dry mouth, constipation, blurred vision, cognitive impairment (especially in the elderly).[1]
β3-Agonists (e.g., Mirabegron)- Significant reduction in micturition frequency and incontinence episodes compared to placebo.[3][5] - Efficacy is generally comparable to antimuscarinics.[3]- Lower incidence of dry mouth compared to antimuscarinics.[4] - Potential for increased blood pressure.

Experimental Protocols for OAB Clinical Trials

A standard randomized controlled trial (RCT) for a new OAB drug would typically follow the methodology outlined below.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is common.[6][7]

Patient Population

Inclusion criteria typically include adults (e.g., ≥ 18 years) with a clinical diagnosis of OAB for a specified duration (e.g., ≥ 3 months), and baseline symptom frequency documented in a voiding diary (e.g., ≥ 8 micturitions per 24 hours and ≥ 3 urgency episodes with or without incontinence per 24 hours).[8] Exclusion criteria often include clinically significant stress urinary incontinence, urinary retention, and severe renal or hepatic impairment.[8]

Interventions

Patients are randomized to receive the investigational drug at one or more dose levels, a placebo, or an active comparator. Treatment duration is typically 12 weeks.[6]

Outcome Measures
  • Primary Efficacy Endpoints:

    • Change from baseline in the mean number of micturitions per 24 hours.[9][10]

    • Change from baseline in the mean number of urgency urinary incontinence episodes per 24 hours.[9][10]

  • Secondary Efficacy Endpoints:

    • Change from baseline in the mean number of urgency episodes per 24 hours.[9][10]

    • Change from baseline in the mean volume voided per micturition.[9][10]

    • Patient-reported outcomes using validated questionnaires (e.g., Overactive Bladder Questionnaire (OAB-q), Patient Perception of Bladder Condition (PPBC)).[4][11]

  • Safety and Tolerability:

    • Incidence and severity of treatment-emergent adverse events (TEAEs).

    • Vital signs, electrocardiograms (ECGs), and laboratory tests.

    • Post-void residual (PVR) volume.

cluster_Workflow Typical OAB Clinical Trial Workflow Screening Screening & Baseline Assessment (Inclusion/Exclusion Criteria, Voiding Diary) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12 weeks) - Investigational Drug - Placebo - Active Comparator Randomization->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment->FollowUp FollowUp->Treatment EndOfStudy End of Study (Final Efficacy & Safety Analysis) FollowUp->EndOfStudy

Figure 2: Generalized workflow for a randomized controlled trial of an OAB medication.

Conclusion

This compound, with its dual antimuscarinic and calcium-channel blocking properties, presents a plausible mechanism of action for the treatment of OAB. However, the current body of clinical evidence is insufficient to definitively establish its efficacy and safety profile in a broad OAB population or to conduct a robust comparison with other established therapies through a network meta-analysis. The limited available data from a study in elderly patients with nocturia suggests potential benefits and good tolerability.[2]

For drug development professionals and researchers, this highlights a significant evidence gap. Further well-designed, placebo- and active-controlled randomized trials are necessary to fully elucidate the therapeutic potential of this compound in the management of overactive bladder and to determine its relative positioning among the available pharmacotherapies.

References

Mind the Mirror Image: A Guide to the Comparative Pharmacokinetics of Rociverine and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Rociverine, a dual-acting antispasmodic agent, is a chiral molecule with a complex stereochemistry, possessing three chiral centers that give rise to eight distinct stereoisomers. While the pharmacodynamic differences between these isomers, particularly their affinity for muscarinic receptors, have been explored, a significant gap exists in the scientific literature regarding their comparative pharmacokinetics. This guide synthesizes the importance of stereoselective pharmacokinetic analysis, proposes a robust experimental protocol for such a study on this compound, and presents the known stereoselective pharmacodynamics to underscore the necessity of this research. At present, there is a notable absence of publicly available experimental data comparing the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of individual this compound stereoisomers.

The Critical Role of Stereoselectivity in Pharmacokinetics

The three-dimensional structure of a drug molecule is a critical determinant of its interaction with the chiral environment of the human body.[1][2] Enantiomers, non-superimposable mirror images of a chiral drug, can exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] This phenomenon, known as stereoselective pharmacokinetics, can lead to variations in therapeutic efficacy and adverse effect profiles between isomers.[1][2] For a drug like this compound, which is administered as a racemate (a 1:1 mixture of enantiomers), understanding the pharmacokinetic behavior of each stereoisomer is paramount for optimizing its clinical use and ensuring patient safety.

Metabolism is often the most significant contributor to stereoselectivity in pharmacokinetics, with enzymes like the cytochrome P450 system showing a preference for one stereoisomer over another.[1] This can result in different rates of clearance and the formation of different metabolites, some of which may be active or toxic.

Proposed Experimental Protocol for a Comparative Pharmacokinetic Study of this compound Stereoisomers

To address the current knowledge gap, a comprehensive preclinical comparative pharmacokinetic study is proposed. The following protocol outlines a suitable methodology.

2.1. Objective

To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and elimination half-life) of the individual cis- and trans-stereoisomers of this compound following oral and intravenous administration in a suitable animal model.

2.2. Study Design

  • Animal Model: Male and female Sprague-Dawley rats (n=6 per group per stereoisomer).

  • Test Articles: Purified individual stereoisomers of this compound (cis-isomers and trans-isomers). Racemic this compound will be used as a control.

  • Administration:

    • Oral gavage (e.g., 10 mg/kg)

    • Intravenous bolus (e.g., 2 mg/kg)

  • Sample Collection: Serial blood samples (approximately 0.25 mL) will be collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. Plasma will be harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: A validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be developed to quantify the individual this compound stereoisomers in plasma. This method is crucial for differentiating and accurately measuring the concentration of each isomer over time.

2.3. Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data for each stereoisomer. Statistical comparisons will be made between the isomers to identify any significant differences in their pharmacokinetic profiles.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative pharmacokinetic study of this compound stereoisomers.

G cluster_preclinical Preclinical Pharmacokinetic Study cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Administration of This compound Stereoisomers (Oral & IV) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing lcms Stereoselective LC-MS/MS Analysis processing->lcms quantification Quantification of Individual Stereoisomers lcms->quantification pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) quantification->pk_calc stats Statistical Comparison of Stereoisomers pk_calc->stats report Reporting of Findings stats->report

Proposed experimental workflow for a comparative pharmacokinetic study.

Hypothetical Pharmacokinetic Data

The table below illustrates the type of data that would be generated from the proposed study and is presented for illustrative purposes only. The values are hypothetical and do not represent actual experimental results.

StereoisomerRouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
cis-(1R,2R) Oral1501.06004.5
IV5000.257504.2
cis-(1S,2S) Oral951.54505.8
IV4800.257205.5
trans-(1R,2S) Oral1201.25205.0
IV4900.257304.8
trans-(1S,2R) Oral1151.35105.1
IV4950.257354.9

Known Stereoselective Pharmacodynamics of this compound

While pharmacokinetic data is lacking, research has demonstrated significant stereoselectivity in the pharmacodynamics of this compound's stereoisomers. A study on the inhibition of muscarinic receptor subtypes revealed that the cis-stereoisomers, in particular, exhibit substantial variations in their binding affinities.

Specifically, among the cis-isomers, those with the (1R,2R) configuration demonstrated considerably higher affinities for muscarinic receptors—up to 240-fold greater—than their (1S,2S) counterparts. This highlights that the spatial arrangement of the atoms in each stereoisomer dramatically influences its ability to interact with its biological target.

The following diagram illustrates this known stereoselective interaction at the receptor level.

G cluster_this compound This compound Stereoisomers cluster_receptor Muscarinic Receptor cis_1R2R cis-(1R,2R) receptor M Receptor cis_1R2R->receptor High Affinity (up to 240x higher) cis_1S2S cis-(1S,2S) cis_1S2S->receptor Low Affinity

Stereoselective binding of this compound cis-isomers to muscarinic receptors.

Conclusion and Future Directions

The pronounced stereoselectivity observed in the pharmacodynamics of this compound strongly suggests that its stereoisomers are likely to exhibit different pharmacokinetic profiles. The absence of such data represents a critical gap in our understanding of this drug. A thorough comparative pharmacokinetic investigation, as outlined in this guide, is essential to elucidate the ADME properties of each stereoisomer. The results of such a study would be invaluable for refining dosing strategies, improving therapeutic outcomes, and potentially developing single-isomer formulations with an enhanced efficacy and safety profile. It is imperative for the scientific community to undertake these studies to fully characterize the disposition of this compound and its stereoisomers in biological systems.

References

Rociverine's Potency in Focus: An In Vitro Comparison with Atropine and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of the antispasmodic potency of Rociverine against the well-established agents, Atropine and Verapamil. This analysis is supported by experimental data from peer-reviewed studies to delineate the distinct pharmacological profile of this compound.

This compound exhibits a dual mechanism of action, functioning as both a competitive antagonist at muscarinic receptors and as a direct myolytic agent by inhibiting transmembrane calcium influx in smooth muscle cells.[1][2] This positions it uniquely in comparison to the purely antimuscarinic profile of Atropine and the calcium channel blocking activity of Verapamil.

Quantitative Comparison of Potency

The in vitro potency of this compound has been evaluated against Atropine and Verapamil in various smooth muscle preparations. The following tables summarize the key quantitative findings.

Table 1: Comparative Antimuscarinic Potency of this compound and Atropine

Tissue PreparationAgonistParameterPotency Ratio (Atropine/Rociverine)Reference
Rat JejunumFurtrethoniumCompetitive Antagonism~3000[1]

Table 2: Comparative Calcium Antagonistic Potency of this compound and Verapamil

Tissue PreparationParameterPotency Ratio (Verapamil/Rociverine)Reference
Rat Vas DeferensCompetitive Antagonism vs. Calcium10[1]
Rabbit AortaCompetitive Antagonism vs. Calcium300[1]
Guinea-Pig AtriaNegative Inotropic Action300[1]
Guinea-Pig AtriaNegative Chronotropic Action100[1]
KCl-depolarized Guinea-Pig Ventricular StripsNegative Inotropic Action70[1]

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound, Atropine, and Verapamil stem from their interference at different points in the smooth muscle contraction signaling cascade.

cluster_0 Muscarinic Receptor Pathway cluster_1 Calcium Channel Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_SR Ca²⁺ Release SR->Ca_SR Contraction1 Smooth Muscle Contraction Ca_SR->Contraction1 Atropine Atropine Atropine->M3R Competitive Antagonist Rociverine1 This compound (Antimuscarinic) Rociverine1->M3R Competitive Antagonist Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Contraction2 Smooth Muscle Contraction Ca_Influx->Contraction2 Verapamil Verapamil Verapamil->VGCC Blocker Rociverine2 This compound (Myolytic) Rociverine2->VGCC Inhibitor

Figure 1. Mechanisms of action for this compound, Atropine, and Verapamil.

Experimental Protocols

The comparative potency data presented above were derived from established in vitro organ bath methodologies.

1. Assessment of Antimuscarinic Activity (Rat Jejunum)

  • Tissue Preparation: Segments of rat jejunum are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Contraction Induction: Cumulative concentration-response curves are generated for a muscarinic agonist, such as furtrethonium, to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with increasing concentrations of the antagonist (this compound or Atropine) for a predetermined period.

  • Data Analysis: The concentration-response curves for the agonist are re-determined in the presence of the antagonist. The potency of the antagonist is typically expressed as a pA2 value, and the potency ratio is calculated from these values.

2. Assessment of Calcium Antagonistic Activity (Rat Vas Deferens and Rabbit Aorta)

  • Tissue Preparation: Rings of rabbit aorta or isolated rat vas deferens are mounted in an organ bath under similar conditions as described above.

  • Depolarization and Calcium-induced Contraction: The tissues are depolarized using a high-potassium solution to inactivate voltage-gated sodium channels and open voltage-gated calcium channels. Cumulative concentration-response curves to calcium chloride are then established to induce contraction.

  • Antagonist Incubation: The preparations are incubated with various concentrations of the calcium channel blocker (this compound or Verapamil).

  • Data Analysis: The concentration-response curves for calcium are repeated in the presence of the antagonist. The shift in the dose-response curve is used to quantify the competitive antagonism and determine the relative potency.

cluster_workflow In Vitro Organ Bath Experimental Workflow A Tissue Isolation (e.g., Rat Jejunum, Rabbit Aorta) B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction (Agonist or High K⁺/Ca²⁺) C->D E Establish Baseline Response D->E F Incubate with Antagonist (this compound, Atropine, or Verapamil) E->F G Re-determine Concentration-Response Curve F->G H Data Analysis (pA2, Potency Ratios) G->H

Figure 2. General workflow for in vitro organ bath experiments.

Summary of Findings

In vitro studies demonstrate that this compound possesses a dual antispasmodic activity. Its antimuscarinic action is significantly less potent than that of Atropine.[1] However, it also exhibits a direct myolytic effect through the inhibition of calcium influx, a mechanism shared with Verapamil. The potency of this compound as a calcium antagonist is less than that of Verapamil, and this difference varies depending on the specific smooth muscle tissue being examined.[1] Notably, the anti-calcium action of this compound appears to be more pronounced on visceral smooth muscle compared to cardiac and vascular muscle.[1] This pharmacological profile suggests that this compound's clinical efficacy as an antispasmodic is the result of these two combined mechanisms.[2]

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Rociverine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive support beyond the product itself. This guide offers essential procedural information for the safe and compliant disposal of Rociverine, ensuring the safety of laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals.

The disposal of any chemical, including the antispasmodic agent this compound, is a process governed by stringent regulations to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound was not identified in the public domain, the disposal of pharmaceutical waste follows a well-established set of principles and regulations. The primary regulatory bodies overseeing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2]

Core Principle: Hazardous vs. Non-Hazardous Waste Determination

The critical first step in the proper disposal of this compound is to determine whether it is classified as a hazardous waste. This determination must be made in accordance with the Resource Conservation and Recovery Act (RCRA).[1][2] A substance may be classified as hazardous if it exhibits characteristics such as toxicity, corrosivity, or reactivity.[1] Given that a related chemical compound is known to be a skin and eye irritant, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects, a cautious approach is warranted.

Step-by-Step Disposal Protocol for this compound

  • Hazardous Waste Determination:

    • Consult your institution's Environmental Health and Safety (EHS) department to perform a formal hazardous waste determination for this compound. This is a mandatory step.

    • If a specific SDS is available internally, it will provide crucial information in Section 13 regarding disposal considerations.

  • Segregation and Collection:

    • If determined to be hazardous: this compound waste must be collected in designated black containers, clearly labeled as "hazardous waste pharmaceuticals."[2]

    • If determined to be non-hazardous: The waste should be collected in blue containers for non-hazardous pharmaceutical waste.[2]

    • Never mix hazardous and non-hazardous waste.

  • Container Management:

    • Ensure all waste containers are securely closed, properly labeled with the contents, and stored in a designated, secure area away from incompatible materials.

  • Disposal Pathway:

    • Hazardous this compound Waste: Must be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF). The most common method of treatment for hazardous pharmaceutical waste is incineration.[2][3]

    • Non-Hazardous this compound Waste: Should be sent for disposal via a licensed medical waste incinerator or another approved method in accordance with state and local regulations.[3] Landfilling may be an option in some jurisdictions, but incineration is generally preferred for pharmaceuticals to ensure complete destruction.[3]

    • Prohibited Disposal Methods: It is critical to note that flushing pharmaceuticals down the drain or disposing of them in the regular trash is strictly prohibited for healthcare facilities and research institutions.[2][4][5] This practice can lead to the contamination of water supplies and harm to aquatic ecosystems.[1][4]

  • Documentation:

    • Maintain detailed records of all waste generated, including the quantity, date of generation, and disposal manifests. This documentation is crucial for regulatory compliance.

Key Regulatory and Safety Information

CategoryDescriptionSource
Regulatory Agencies Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State Environmental Protection Agencies[1][2]
Governing Legislation Resource Conservation and Recovery Act (RCRA)[1][2]
Hazardous Waste Container Black, clearly labeled "hazardous waste pharmaceuticals"[2]
Non-Hazardous Waste Container Blue[2]
Recommended Disposal Incineration at a permitted facility[2][3]
Prohibited Disposal Flushing down drains, disposal in regular trash[2][4][5]

This compound Disposal Decision Workflow

Rociverine_Disposal_Workflow cluster_start cluster_determination Step 1: Waste Characterization cluster_collection Step 2: Segregation & Collection cluster_disposal Step 3: Final Disposal start Start: This compound Waste Generated determination Perform Hazardous Waste Determination (RCRA) start->determination hazardous_collection Collect in BLACK Hazardous Waste Container determination->hazardous_collection Hazardous nonhazardous_collection Collect in BLUE Non-Hazardous Waste Container determination->nonhazardous_collection Non-Hazardous hazardous_disposal Licensed Hazardous Waste Contractor for Incineration hazardous_collection->hazardous_disposal nonhazardous_disposal Licensed Contractor for Incineration/Approved Disposal nonhazardous_collection->nonhazardous_disposal

This compound Disposal Decision Workflow

By adhering to these procedures, your institution can ensure the safe and compliant disposal of this compound, upholding its commitment to laboratory safety and environmental stewardship. For further guidance, always consult with your institution's Environmental Health and Safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rociverine
Reactant of Route 2
Reactant of Route 2
Rociverine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.